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  • Product: 3-Fluoro-5-(pyridin-3-yl)phenol
  • CAS: 187392-81-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Solubility of 3-Fluoro-5-(pyridin-3-yl)phenol in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1] This guide foc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1] This guide focuses on 3-Fluoro-5-(pyridin-3-yl)phenol, a compound of interest in medicinal chemistry due to its hybrid structure incorporating a fluorophenol and a pyridine moiety. As no empirical solubility data for this specific molecule is publicly available, this document serves as a comprehensive resource, providing a robust theoretical framework for predicting its solubility and detailed, field-proven experimental protocols for its accurate determination. We will deconstruct the molecule's structural features to hypothesize its behavior in various organic solvents, present a systematic classification scheme, and provide a step-by-step guide to the definitive shake-flask method coupled with HPLC-UV analysis. This guide is designed to empower researchers to generate reliable solubility data, enabling informed decisions in drug discovery and development pipelines.

Introduction: The Significance of 3-Fluoro-5-(pyridin-3-yl)phenol

3-Fluoro-5-(pyridin-3-yl)phenol (Figure 1) is a heterocyclic compound featuring three key structural motifs: a phenol ring, a pyridine ring, and a fluorine substituent. This combination makes it a molecule of interest for drug discovery, where such scaffolds are often explored for their potential as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other therapeutic targets.

Figure 1: Chemical Structure of 3-Fluoro-5-(pyridin-3-yl)phenol

  • Molecular Formula: C₁₁H₈FNO[2]

  • Molecular Weight: 189.19 g/mol [2]

  • CAS Number: 187392-81-0[2]

The journey from a promising lead compound to a viable drug candidate is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of failure.[1] Understanding the solubility profile is paramount for:

  • Formulation Development: Selecting appropriate solvents or co-solvents for oral, parenteral, or topical dosage forms.

  • Process Chemistry: Designing efficient purification, crystallization, and synthesis protocols.[3]

  • In Vitro and In Vivo Assays: Ensuring the compound remains in solution to produce reliable biological data.

  • ADMET Profiling: Absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are intrinsically linked to a compound's ability to dissolve in biological fluids.[1]

This guide provides the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this molecule.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] By examining the polarity and hydrogen bonding capabilities of 3-Fluoro-5-(pyridin-3-yl)phenol, we can develop a strong hypothesis for its behavior in different classes of organic solvents.

2.1. Structural Analysis and Intermolecular Forces

  • Phenolic Hydroxyl (-OH) Group: This group is highly polar and acts as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs).[4][5] This feature strongly promotes solubility in polar, protic solvents. Phenols are weakly acidic, which allows for salt formation in basic media, dramatically increasing aqueous solubility.[6]

  • Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a strong hydrogen bond acceptor.[7] This basic character also allows for salt formation in acidic media. The ring system itself contributes to the molecule's overall polarity.

  • Fluorine Substituent: As the most electronegative element, fluorine creates a strong dipole in the C-F bond, increasing the local polarity of the molecule.

  • Aromatic Core (Phenyl and Pyridyl Rings): The two aromatic rings form a relatively large, non-polar surface area. This hydrophobic character promotes solubility in non-polar or moderately polar aprotic solvents through van der Waals forces and potential π-π stacking interactions.[8]

Causality: The molecule's solubility is a dynamic balance between the hydrophilic, hydrogen-bonding character of the hydroxyl and pyridine groups and the hydrophobic nature of the aromatic backbone.

2.2. Predicted Solubility Table

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as an essential starting point for experimental design.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The phenolic -OH and pyridine nitrogen can form strong hydrogen bonds with the solvent's hydroxyl groups.[5][7]
Polar Aprotic DMSO, DMF, AcetoneHigh to Moderate These solvents are effective hydrogen bond acceptors, readily interacting with the phenolic proton. Their high polarity can solvate the entire molecule effectively.
Non-Polar Hexane, TolueneLow to Insoluble The dominant polar functional groups (-OH, pyridine-N) have unfavorable interactions with non-polar solvents, outweighing the contribution from the aromatic core.[3]
Aqueous (Acidic) pH 1.2 HCl BufferModerate to High The basic pyridine nitrogen will be protonated to form a cationic pyridinium salt, which is significantly more polar and water-soluble.
Aqueous (Basic) pH 8.0 NaOH BufferModerate to High The acidic phenolic proton will be deprotonated to form an anionic phenoxide salt, which is highly water-soluble.[6]

Systematic Experimental Classification of Solubility

Before quantitative determination, a systematic qualitative assessment provides invaluable information about the compound's acid-base properties, guiding further experimentation. This protocol is a self-validating decision-making tool.[9]

3.1. Principle

This method classifies a compound based on its solubility in a sequence of solvents: water, aqueous base, and aqueous acid. The outcome reveals the presence of acidic, basic, or neutral functional groups.[10]

3.2. Step-by-Step Protocol

  • Standard Conditions: For each step, add ~10 mg of 3-Fluoro-5-(pyridin-3-yl)phenol to 1 mL of the solvent in a small test tube. Agitate vigorously for 1-2 minutes at room temperature. A compound is considered "soluble" if no solid particles are visible.[6]

  • Test 1: Solubility in Water.

    • Observation: Observe solubility.

    • Interpretation: Given the molecule's size and functional groups, it is expected to be sparingly soluble or insoluble in neutral water.[10]

  • Test 2: Solubility in 5% NaOH (aq).

    • Procedure: Use a fresh sample of the compound.

    • Interpretation: If soluble, it indicates the presence of an acidic functional group. For this molecule, the phenolic -OH is expected to deprotonate, confirming its acidic nature.[9]

  • Test 3: Solubility in 5% NaHCO₃ (aq).

    • Procedure: Use a fresh sample. Sodium bicarbonate is a weaker base than sodium hydroxide.

    • Interpretation: Strong acids (like carboxylic acids) are soluble in NaHCO₃. Weaker acids like phenols are typically insoluble.[6] This test helps differentiate phenols from more acidic groups. 3-Fluoro-5-(pyridin-3-yl)phenol is expected to be insoluble .

  • Test 4: Solubility in 5% HCl (aq).

    • Procedure: Use a fresh sample.

    • Interpretation: If soluble, it indicates the presence of a basic functional group. The pyridine nitrogen is expected to protonate, confirming its basic nature.[10]

3.3. Logical Flow Diagram for Classification

This diagram illustrates the decision-making process based on the experimental outcomes.

G cluster_0 Solubility Classification Workflow start Start with 3-Fluoro-5-(pyridin-3-yl)phenol water Test Solubility in Water start->water hcl Test Solubility in 5% HCl water->hcl Insoluble naoh Test Solubility in 5% NaOH hcl->naoh Soluble (Confirms Base) result_basic Basic (Amine/Pyridine) nahco3 Test Solubility in 5% NaHCO3 naoh->nahco3 Soluble (Confirms Acid) result_acidic Weakly Acidic (Phenol) result_amphoteric Conclusion: Compound is Amphoteric (Acidic Phenol + Basic Pyridine) nahco3->result_amphoteric Insoluble (Confirms Weak Acid)

Caption: Decision tree for the systematic solubility classification of an organic compound.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[11][12] It involves agitating an excess of the solid compound in the solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then quantified, typically by HPLC-UV.[13]

4.1. Causality Behind the Method

  • Why use excess solid? To ensure that the solution reaches its maximum saturation point (thermodynamic equilibrium). The presence of undissolved solid at the end of the experiment is a critical validation checkpoint.[11]

  • Why shake for 24-48 hours? Many compounds, especially crystalline solids, dissolve slowly. A prolonged agitation period is necessary to overcome kinetic barriers and ensure the system reaches true equilibrium, preventing an underestimation of solubility.[13][14]

  • Why control temperature? Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is essential for reproducibility and relevance to standard or physiological conditions.[11]

  • Why HPLC-UV? This analytical technique is highly specific, sensitive, and accurate. It separates the compound of interest from any potential impurities or excipients before quantification by UV absorbance, providing reliable data.[15][16]

4.2. Detailed Experimental Protocol

  • Preparation of Stock and Standard Solutions:

    • Accurately prepare a primary stock solution of 3-Fluoro-5-(pyridin-3-yl)phenol (e.g., 1 mg/mL) in a suitable solvent where it is freely soluble (e.g., methanol or DMSO).

    • From the stock solution, create a series of calibration standards by serial dilution (e.g., 100, 50, 25, 10, 5, 1 µg/mL). This range should bracket the expected solubility.[17]

  • Equilibration (Shake-Flask):

    • Into separate, sealed glass vials for each organic solvent, add an excess amount of the solid compound (e.g., 2-5 mg) to a precise volume of the solvent (e.g., 1-2 mL).

    • Place the vials on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C).

    • Agitate the vials for 24 to 48 hours. Visually confirm that excess solid remains at the end of the incubation period.[12]

  • Sample Preparation for Analysis:

    • Allow the vials to stand undisturbed for ~1 hour to let the solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 or 0.45 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove all undissolved particles. This step is critical to avoid artificially high results.[18]

    • Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be accurately recorded.

  • HPLC-UV Analysis:

    • Develop a suitable HPLC method (e.g., C18 column, isocratic or gradient elution with a mobile phase like acetonitrile/water with 0.1% formic acid). The UV detection wavelength should be set to the λ_max of the compound.

    • Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for accuracy.[17]

    • Inject the prepared (and diluted) samples from the solubility experiment.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent using the formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

4.3. Experimental Workflow Diagram

G cluster_1 Quantitative Solubility Workflow (Shake-Flask & HPLC) prep_standards 1. Prepare HPLC Calibration Standards hplc_cal 6a. Run Standards on HPLC-UV prep_standards->hplc_cal add_excess 2. Add Excess Solid to Solvent Vials shake 3. Agitate at Constant Temp (24-48 hours) add_excess->shake filter 4. Filter Supernatant (0.22 µm syringe filter) shake->filter dilute 5. Dilute Sample into Calibration Range filter->dilute hplc_run 6b. Run Prepared Samples on HPLC-UV dilute->hplc_run calculate 7. Calculate Solubility (Concentration x Dilution Factor) hplc_cal->calculate Generate Curve hplc_run->calculate

Sources

Exploratory

Part 1: Executive Summary & Pharmacophore Analysis

An In-Depth Technical Guide on the Biological Activity & Medicinal Chemistry of 3-Fluoro-5-(pyridin-3-yl)phenol 1.1 The Privileged Scaffold: 3-Fluoro-5-(pyridin-3-yl)phenol 3-Fluoro-5-(pyridin-3-yl)phenol (CAS: 187392-81...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity & Medicinal Chemistry of 3-Fluoro-5-(pyridin-3-yl)phenol

1.1 The Privileged Scaffold: 3-Fluoro-5-(pyridin-3-yl)phenol

3-Fluoro-5-(pyridin-3-yl)phenol (CAS: 187392-81-0) is a high-value biaryl scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns.[1] It represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably Kinases (e.g., p38 MAPK, Raf) and G-Protein Coupled Receptors (e.g., mGluR5, GABA-A) .

This molecule integrates three distinct pharmacophoric elements into a compact, low-molecular-weight (MW: 189.19 Da) frame:

  • Pyridine Ring: Acts as a hydrogen bond acceptor (HBA) and a weak base (

    
    ), often serving as a "hinge binder" in kinase active sites.[1]
    
  • Phenol Moiety: Provides a hydrogen bond donor/acceptor (HBD/HBA) pair and an acidic handle (

    
    ) for further derivatization (e.g., etherification) or direct interaction with polar residues (e.g., Glu, Asp).
    
  • Fluorine Substituent: A critical bioisostere that modulates metabolic stability by blocking the metabolically labile phenyl ring positions, while simultaneously increasing lipophilicity (

    
    ) and altering the electronic properties of the phenol.[1]
    
1.2 Structural & Physicochemical Profile
PropertyValueRelevance in Drug Design
Molecular Weight 189.19 g/mol Ideal for FBDD (Rule of 3 compliant).[1]
LogP (Predicted) ~2.2Optimal lipophilicity for membrane permeability and CNS penetration.
H-Bond Donors 1 (Phenol OH)Critical for specific binding interactions (e.g., Glu/Asp residues).
H-Bond Acceptors 2 (Pyridine N, Phenol O)Facilitates interaction with backbone amides or water networks.
Topological Polar Surface Area (TPSA) ~33 ŲSuggests high blood-brain barrier (BBB) permeability (TPSA < 90 Ų).
pKa (Pyridine N) ~5.2Weakly basic; likely uncharged at physiological pH (7.4).[1]
pKa (Phenol OH) ~9.5Weakly acidic; exists predominantly as the neutral species at pH 7.[1]4.

Part 2: Biological Activity & Mechanism of Action[2]

2.1 Kinase Inhibition: The "Hinge Binder" Hypothesis

In the context of kinase inhibition, 3-Fluoro-5-(pyridin-3-yl)phenol serves as a Type I or Type II inhibitor scaffold.[1] The pyridine nitrogen is a classic motif for binding to the hinge region of the kinase ATP-binding pocket.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the "gatekeeper" residue (e.g., Met, Thr). The phenol group, positioned at the meta position, can extend into the solvent-exposed region or the hydrophobic back pocket , depending on the specific kinase geometry.

  • Target Specificity: This scaffold is frequently observed in inhibitors of p38 MAP Kinase and B-Raf .[1] The fluorine atom at the 3-position creates a steric and electronic clash that can induce selectivity by exploiting small differences in the ATP binding cleft.

2.2 GPCR Modulation: mGluR5 Negative Allosteric Modulators (NAMs)

The 3-fluoro-5-(pyridin-3-yl) motif is structurally homologous to the core of potent mGluR5 NAMs (e.g., MTEP, Fenobam analogues).[1]

  • Mechanism: These compounds bind to the allosteric transmembrane domain (TMD) of the mGluR5 receptor, stabilizing the inactive conformation.

  • Role of Phenol: In many mGluR5 programs, the phenol is an intermediate.[1] However, the free phenol can act as a metabolite that retains significant affinity. The fluorine enhances metabolic stability against CYP450-mediated hydroxylation.

2.3 Metabolic Stability & Toxicology
  • Fluorine Effect: The strategic placement of fluorine at the 3-position blocks the primary site of metabolic attack (aromatic hydroxylation) on the phenyl ring.[1] This extends the half-life (

    
    ) of the compound compared to the non-fluorinated analogue.
    
  • Toxicity Alert: Phenols can be metabolically activated to quinone methides (reactive electrophiles) by CYP450s, potentially leading to glutathione depletion or protein adducts.[1] The pyridine ring can also undergo N-oxidation. These pathways must be monitored during lead optimization.

Part 3: Visualization of Mechanisms

3.1 Pharmacophore & Binding Mode (Graphviz)

Pharmacophore Pyridine Pyridine Ring (H-Bond Acceptor) Phenol Phenol OH (H-Bond Donor/Acceptor) Pyridine->Phenol Biaryl Linker KinaseHinge Kinase Hinge Region (Backbone Amide) Pyridine->KinaseHinge H-Bonding Fluorine Fluorine (F) (Metabolic Blocker) Phenol->Fluorine Electronic Modulation GluResidue Catalytic Glu/Asp (Polar Interaction) Phenol->GluResidue H-Bonding Metabolism CYP450 Metabolism (Hydroxylation) Fluorine->Metabolism Blocks Site

Figure 1: Pharmacophore map illustrating the dual role of 3-Fluoro-5-(pyridin-3-yl)phenol in kinase binding and metabolic stability.[1]

Part 4: Experimental Protocols

4.1 Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize 3-Fluoro-5-(pyridin-3-yl)phenol with high purity (>98%) for biological testing.

Reagents:

  • Aryl Halide: 3-Bromo-5-fluorophenol (1.0 eq)

  • Boronic Acid: Pyridine-3-boronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Setup: In a generic microwave vial or round-bottom flask, dissolve 3-bromo-5-fluorophenol (1 mmol, 191 mg) and pyridine-3-boronic acid (1.2 mmol, 147 mg) in 1,4-dioxane (5 mL).

  • Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add

    
     (0.05 mmol, 41 mg) and aqueous 
    
    
    
    (1.5 mL). Seal the vessel under Argon.
  • Reaction: Heat to 90°C for 12 hours (thermal) or 120°C for 30 minutes (microwave).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2, 0-5% MeOH in DCM). The pyridine makes the product streak; adding 1%

    
     to the eluent is recommended.
    
  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and LC-MS (
    
    
    ).
4.2 In Vitro Kinase Binding Assay (Generic Protocol)

Objective: Determine the


 of the compound against a panel of kinases (e.g., p38, B-Raf).
  • Preparation: Dissolve 3-Fluoro-5-(pyridin-3-yl)phenol in 100% DMSO to a stock concentration of 10 mM.

  • Dilution: Prepare a 10-point serial dilution (1:3) in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Mix compound (10 µL) with Kinase/Peptide Substrate mix (20 µL) in a 384-well plate. Incubate for 1 hour at RT to allow equilibrium binding.

  • ATP Addition: Add ATP (at

    
     concentration for the specific kinase) to initiate the reaction.[1]
    
  • Detection: Use ADP-Glo™ or similar luminescent assay to measure ADP production after 60 minutes.

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate

    
    .
    

Part 5: References

  • PubChem. (2025).[2] 3-Fluoro-5-(pyridin-3-yl)phenol (Compound Summary). National Library of Medicine. [Link]

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211-219. (Context: FBDD principles for biaryl scaffolds).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context: Role of fluorine in metabolic stability).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Biaryl systems as privileged structures).

Sources

Foundational

Chapter 1: The 3-Fluoro-5-(pyridin-3-yl)phenol Core: A Privileged Scaffold

An In-Depth Technical Guide to 3-Fluoro-5-(pyridin-3-yl)phenol Derivatives in Medicinal Chemistry Executive Summary: The 3-fluoro-5-(pyridin-3-yl)phenol scaffold has emerged as a privileged structure in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Fluoro-5-(pyridin-3-yl)phenol Derivatives in Medicinal Chemistry

Executive Summary: The 3-fluoro-5-(pyridin-3-yl)phenol scaffold has emerged as a privileged structure in modern medicinal chemistry. This guide provides a comprehensive technical overview for researchers and drug development professionals, exploring the rationale behind the scaffold's design, robust synthetic strategies for its creation, and its successful application in developing potent and selective modulators for critical therapeutic targets. We delve into detailed case studies in oncology, focusing on the inhibition of Polo-Like Kinase 4 (PLK4) and the lipid kinase PIKfyve, and in fibrotic diseases through the antagonism of the Lysophosphatidic Acid Receptor 1 (LPA1). The narrative synthesizes structure-activity relationships, pharmacological profiles, and step-by-step experimental protocols, offering field-proven insights into the causality behind experimental design and validation.

The strategic combination of a phenol, a pyridine ring, and a fluorine atom creates a molecular architecture with a unique confluence of properties that are highly advantageous for drug design. This scaffold serves as an excellent starting point for building high-affinity ligands for a diverse range of biological targets.

Deconstructing the Core: Rationale for Component Selection
  • Phenol Moiety: Phenols are a recurring motif in pharmaceuticals, appearing in a significant fraction of approved small-molecule drugs.[1] The hydroxyl group is a versatile hydrogen bond donor and a weak acid, enabling critical interactions with amino acid residues in a protein's active site. It can also serve as a key attachment point for further chemical modification to explore structure-activity relationships (SAR).

  • Pyridine Ring: The pyridine unit is one of the most common heterocyclic rings found in FDA-approved drugs.[2] Its nitrogen atom acts as a hydrogen bond acceptor, providing a crucial interaction point to anchor a molecule within a binding pocket. Furthermore, the pyridine ring's aromatic nature allows for π-π stacking interactions, while its relative polarity compared to a benzene ring can improve aqueous solubility and other pharmacokinetic properties.

  • Fluorine Atom: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[3] Due to its small size and high electronegativity, fluorine can profoundly influence a compound's pKa, metabolic stability, membrane permeability, and binding affinity without significantly increasing steric bulk.[2] Specifically, adding fluorine to an aromatic ring can increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]

Physicochemical Properties and Their Influence

The 3-fluoro-5-(pyridin-3-yl)phenol core (CAS: 187392-81-0) possesses a molecular weight of approximately 189.19 g/mol .[4] The fluorine atom meta to the hydroxyl group increases the acidity of the phenol, lowering its pKa and potentially strengthening its hydrogen bonding capability at physiological pH. The pyridine nitrogen provides a basic handle, making the molecule zwitterionic in nature. This balance of acidic and basic centers is critical for modulating solubility, cell permeability, and oral bioavailability.

Chapter 2: Synthetic Strategies

The construction of the 3-fluoro-5-(pyridin-3-yl)phenol scaffold and its derivatives predominantly relies on modern cross-coupling reactions, which offer a modular and efficient approach to assemble the biaryl core.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the bond between the phenol and pyridine rings. This points to a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, as the key bond-forming step. The required building blocks are a suitably protected 3-fluoro-5-halophenol (or its boronic acid/ester equivalent) and a pyridine-3-boronic acid (or its halide equivalent).

G Scaffold 3-Fluoro-5-(pyridin-3-yl)phenol Derivative Disconnection C-C Disconnection (Cross-Coupling) Scaffold->Disconnection BuildingBlocks Building Blocks Phenol 3-Fluoro-5-X-Phenol (X = Br, I, OTf, B(OH)2) BuildingBlocks->Phenol Pyridine Pyridine-3-Y (Y = B(OH)2, Br, I) BuildingBlocks->Pyridine

Caption: Retrosynthetic analysis of the core scaffold.

Key Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common and versatile method for synthesizing this class of compounds. It involves the coupling of an organoboron compound (e.g., pyridine-3-boronic acid) with an organohalide (e.g., 3-bromo-5-fluorophenol) using a palladium catalyst and a base. This reaction is favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide variety of building blocks.

Experimental Protocol: Representative Synthesis of the Core Scaffold

This protocol describes a representative Suzuki-Miyaura coupling for the synthesis of the parent 3-fluoro-5-(pyridin-3-yl)phenol.

Objective: To synthesize 3-fluoro-5-(pyridin-3-yl)phenol from 3-bromo-5-fluorophenol and pyridine-3-boronic acid.

Materials:

  • 3-Bromo-5-fluorophenol

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-fluorophenol (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chapter 3: Applications in Oncology: Targeting Kinases

The 3-fluoro-5-(pyridin-3-yl)phenol scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Case Study 1: Polo-Like Kinase 4 (PLK4) Inhibitors for Breast Cancer

Polo-Like Kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication during the cell cycle.[5] Overexpression of PLK4 is common in many cancers and is associated with aneuploidy and tumor progression, making it an attractive therapeutic target.[6]

  • Mechanism of Action: Inhibition of PLK4 prevents centriole duplication, leading to mitotic errors, cell cycle arrest in the S/G2 phase, and ultimately, cancer cell death.[5]

G cluster_cell_cycle Cell Cycle G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 PLK4 PLK4 Kinase Centriole Centriole Duplication PLK4->Centriole regulates Arrest S/G2 Arrest & Mitotic Errors Inhibitor PLK4 Inhibitor (e.g., Compound 29u) Inhibitor->PLK4 inhibits Inhibitor->Arrest

Caption: Role of PLK4 in the cell cycle and its inhibition.

  • Structure-Activity Relationship (SAR) Insights: Researchers developed a potent type-II PLK4 inhibitor, compound 29u , which incorporates the 3-fluoro-5-(...pyridin...)phenyl core.[6] This compound demonstrated nanomolar potency against PLK4 and excellent selectivity across a panel of other kinases. The 3-fluoro-5-substituted phenyl ring was crucial for positioning the molecule within the kinase hinge region, while the urea linker and terminal pyrimidine engaged in key hydrogen bonding interactions.[6]

  • Data Presentation: Potency of PLK4 Inhibitors

CompoundPLK4 IC₅₀ (µM)MCF-7 Cell Proliferation IC₅₀ (µM)Reference
Lead (22a) 0.106-[6]
Optimized (29u) 0.0261.52[6]
Case Study 2: PIKfyve Kinase Inhibition

PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PtdIns3P) to generate phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P₂).[7] This lipid product is a critical regulator of endosome and lysosome dynamics, including membrane trafficking and autophagy.[8] Dysregulation of this pathway is implicated in cancer, neurodegenerative disorders, and viral infections.[8][9]

  • Mechanism of Action: Inhibition of PIKfyve disrupts the production of PtdIns(3,5)P₂, leading to the formation of large cytoplasmic vacuoles, impaired lysosomal function, and disruption of autophagic flux, which can be cytotoxic to cancer cells or block viral replication.[8][10]

G PtdIns3P PtdIns3P (on Endosome) PIKfyve PIKfyve Kinase PtdIns3P->PIKfyve PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 phosphorylates Trafficking Endosome-Lysosome Trafficking & Autophagy PtdIns35P2->Trafficking regulates Inhibitor PIKfyve Inhibitor Inhibitor->PIKfyve inhibits

Caption: The PIKfyve signaling pathway.

  • SAR Insights: While direct derivatives of the core phenol are still under investigation, studies on related scaffolds like the isothiazolo[4,3-b]pyridines show that a pyridinyl moiety at position 3 is critical for activity.[8] The introduction of electron-donating groups on the pyridine ring often yields potent PIKfyve inhibitors with IC₅₀ values in the low nanomolar range.[8] This highlights the value of the pyridinyl portion of the 3-fluoro-5-(pyridin-3-yl)phenol core for targeting this kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a typical biochemical assay to determine the IC₅₀ of a compound against a target kinase.

Objective: To measure the concentration-dependent inhibition of a kinase (e.g., PLK4) by a test compound.

Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®, is commonly used. The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. Inhibition of the kinase results in a decreased FRET signal.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 11 points, 1:3 dilution starting from 100 µM) in dimethyl sulfoxide (DMSO).

  • Reaction Mixture: In a 384-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP in an appropriate kinase buffer.

  • Initiation: Add a small volume of the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding a detection solution containing a terbium-labeled antibody that specifically binds to the phosphorylated substrate.

  • Reading: After a further incubation period (e.g., 60 minutes), read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis: Calculate the emission ratio. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Chapter 4: Applications in Fibrotic Diseases: Targeting GPCRs

Beyond oncology, the scaffold is a valuable template for G-protein coupled receptor (GPCR) modulators, particularly for treating fibrotic diseases.

Case Study: LPA₁ Receptor Antagonists for Idiopathic Pulmonary Fibrosis (IPF)

Lysophosphatidic acid (LPA) is a signaling lipid that mediates its effects through a family of GPCRs. The LPA₁ receptor subtype is strongly implicated in the pathogenesis of fibrosis, including IPF, a devastating and progressive lung disease.[11]

  • Mechanism of Action: Activation of LPA₁ on fibroblasts by LPA promotes cell proliferation, migration, and differentiation into myofibroblasts, which are key drivers of extracellular matrix deposition and tissue scarring. Antagonizing the LPA₁ receptor blocks these pro-fibrotic signals.[11]

G LPA LPA LPA1 LPA₁ Receptor (GPCR) LPA->LPA1 G_Protein G-Protein Activation LPA1->G_Protein Signaling Downstream Signaling (e.g., Rho/ROCK) G_Protein->Signaling Fibrosis Pro-fibrotic Gene Expression Fibroblast Proliferation Myofibroblast Differentiation Signaling->Fibrosis Antagonist LPA₁ Antagonist (e.g., BMS-986278) Antagonist->LPA1 blocks

Caption: LPA₁ receptor signaling cascade in fibrosis.

  • Clinical Development: Bristol Myers Squibb has advanced BMS-986278 , an oral LPA₁ antagonist, into Phase 3 clinical trials for IPF.[12] In a Phase 2 study, the compound significantly reduced the rate of lung function decline (measured as percent predicted forced vital capacity) compared to placebo and was well tolerated.[11] While the exact structure is proprietary, patent literature frequently associates pyridin-3-yl derivatives with LPA₁ antagonism, suggesting a related scaffold is employed.

Experimental Protocol: Calcium Mobilization Assay for GPCR Antagonism

This protocol describes a common cell-based functional assay to measure the antagonist activity of a compound at a Gαq-coupled GPCR like LPA₁.

Objective: To determine the potency of a test compound to inhibit LPA-induced intracellular calcium release.

Procedure:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human LPA₁ receptor.

  • Cell Plating: Plate the cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37 °C.

  • Compound Incubation: Wash the cells to remove excess dye. Add various concentrations of the antagonist (test compound) to the wells and incubate for a predefined period (e.g., 15-30 minutes).

  • Agonist Stimulation & Reading: Place the plate into a fluorescence plate reader (e.g., a FLIPR instrument). Measure the baseline fluorescence, then add a pre-determined concentration of the agonist (LPA) to all wells to stimulate the receptor.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time (typically 1-2 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the antagonist concentration and fit the data to an appropriate inhibition model (e.g., Schild analysis) to determine the potency (IC₅₀ or pA₂ value).

Chapter 5: Pharmacokinetic and Drug-like Properties

A key advantage of the 3-fluoro-5-(pyridin-3-yl)phenol scaffold is its amenability to optimization for favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.

The Role of Fluorine in Modulating ADME

As previously mentioned, the strategic placement of fluorine can significantly enhance a drug's metabolic stability.[3] By blocking sites prone to hydroxylation, fluorine substitution can decrease the rate of metabolic clearance, thereby increasing the drug's half-life and oral bioavailability.

Case Study: ADME Profile of a PLK4 Inhibitor

The potent PLK4 inhibitor 29u was evaluated for its drug-like properties.[6] The compound exhibited an excellent in vitro ADME profile, a critical step in validating it as a lead compound for further development.

  • Data Presentation: Pharmacokinetic Parameters

ParameterResultImplicationReference
Plasma Stability (Human, Rat) t₁/₂ > 289 minHigh stability in circulation[6]
Liver Microsomal Stability (Human, Rat) t₁/₂ > 145 minModerate metabolic stability[6]
CYP Inhibition Risk Low (IC₅₀ > 10 µM for major isoforms)Low risk of drug-drug interactions[6]

Chapter 6: Future Perspectives and Conclusion

The versatility of the 3-fluoro-5-(pyridin-3-yl)phenol scaffold continues to be explored in new therapeutic areas. Its demonstrated success in modulating kinases and GPCRs suggests broad applicability.

  • Emerging Applications:

    • Neurodegeneration: Given the role of PIKfyve in autophagy and neuronal health, inhibitors based on this scaffold are being investigated for neurodegenerative diseases like Alzheimer's and Parkinson's.[13] Genetic alterations in the PIKfyve pathway are known to cause neurodegeneration, suggesting that pharmacological modulation could be a viable therapeutic strategy.[13]

    • Virology: The PIKfyve pathway is essential for the cellular entry and budding of several viruses.[8] PIKfyve inhibitors have shown broad-spectrum antiviral activity, presenting an opportunity for developing novel host-directed antiviral therapies.[8]

References

  • Alqahtani, A. S. (2017). Pyridines: A vast array of biological activities. Molecules, 22(1), 134. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23370210, 3-Fluoro-5-(pyridin-3-yl)phenol. Retrieved from [Link]

  • Bristol Myers Squibb. (2023). Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis. BMS News. Available at: [Link]

  • Jefferies, H. B., et al. (2013). Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death. PLOS ONE, 8(3), e60152. Available at: [Link]

  • Martin, S. L., et al. (2013). A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding. Molecular Biology of the Cell, 24(21), 3464–3476. Available at: [Link]

  • Wang, Y., et al. (2022). Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. European Journal of Medicinal Chemistry, 243, 114714. Available at: [Link]

  • Bristol Myers Squibb. (2023). BMS's LPA1 antagonist to enter Phase III IPF trial. Pharmaceutical Technology. Available at: [Link]

  • Cai, X., et al. (2013). PIKfyve, a class III PI kinase, is the target of the small molecular inhibitor YM201636. Chemistry & Biology, 20(7), 912-921. Available at: [Link]

  • Talebi, S., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology, 14, 1272825. Available at: [Link]

  • dos Santos, T., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7019–7064. Available at: [Link]

  • Pu, S., et al. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 26(18), 5489. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Polo-like kinase 4. Gene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104737438. Retrieved from [Link]

  • Gusev, D. G. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13476–13483. Available at: [Link]

  • Shisheva, A. (2008). PIKfyve: The road to PtdIns 3,5-P2. Cell Biology International, 32(5), 569-574. Available at: [Link]

  • ClinicalTrials.gov. (n.d.). A Study to Evaluate the Efficacy and Safety of BMS-986278 in Participants With Idiopathic Pulmonary Fibrosis. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

  • Schiemann, K., et al. (2012). Discovery of a novel class of potent and selective LPA2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(2), 859-862. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135413523. Retrieved from [Link]

  • Martin, S., et al. (2013). The PIKfyve inhibitor YM-201636 dysregulates autophagy and leads to apoptosis-independent neuronal cell death. PLOS ONE, 8(3), e60152. Available at: [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]

  • Pu, S., et al. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 26(18), 5489. Available at: [Link]

  • Wouk, J., et al. (2024). Could targeting viruses be a new hope against neurodegenerative diseases?. PLOS Biology, 22(2), e3002509. Available at: [Link]

  • Duggirala, A., et al. (2015). Structure-based drug design identifies novel LPA3 antagonists. Bioorganic & Medicinal Chemistry Letters, 25(16), 3180–3184. Available at: [Link]

  • Palmer, S. M., et al. (2023). BMS-986278, a Lysophosphatidic Acid Receptor 1 Antagonist, in Patients with Idiopathic Pulmonary Fibrosis. American Journal of Respiratory and Critical Care Medicine, 208(5), 551-559. Available at: [Link]

  • Northwestern University. (2026). Common Anti-Seizure Medication Found to Inhibit Formation of Alzheimer's Plaques. Neuroscience News. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

purification of 3-Fluoro-5-(pyridin-3-yl)phenol by column chromatography

Executive Summary The purification of 3-Fluoro-5-(pyridin-3-yl)phenol presents a classic "amphoteric Challenge" in chromatography. This molecule contains both a basic pyridine nitrogen ( ) and an acidic phenolic hydroxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 3-Fluoro-5-(pyridin-3-yl)phenol presents a classic "amphoteric Challenge" in chromatography. This molecule contains both a basic pyridine nitrogen (


) and an acidic phenolic hydroxyl group (

). On standard silica gel, the acidic silanol groups (

) protonate the basic pyridine nitrogen, leading to severe peak tailing, irreversible adsorption, and co-elution with impurities [1].

This Application Note provides a validated protocol to overcome these interactions using Silanol-Blocking Normal Phase Chromatography and an alternative pH-Adjusted Reverse Phase method.

Physicochemical Analysis & Separation Strategy

Before attempting purification, one must understand the ionization states of the target molecule to select the correct stationary and mobile phases.

Functional Group

(Approx)
Behavior on Acidic Silica (pH ~4-5)Behavior with TEA Modifier (pH ~9)
Pyridine Ring 5.3 (Conjugate Acid)Protonated (+): Strong ionic interaction with silanols. Causes tailing.[1][2][3]Neutral (0): Weak interaction. Good peak shape.
Phenol Group 9.9Neutral (0): H-bonding only.Partially Ionized (-): Potential for ion-exchange, but suppressed by organic solvent.
Fluorine N/ALipophilic, electron-withdrawing.N/A
The "Silanol Effect" Mechanism

Standard silica gel is slightly acidic. When the pyridine moiety encounters a silanol group, it forms a simplified ion-exchange site:



This non-linear isotherm results in "shark-fin" peaks. To prevent this, we introduce Triethylamine (TEA) , which has a higher basicity (

) and sterically blocks the silanol sites, allowing the target molecule to elute freely [2].

Protocol A: Normal Phase with Amine Modifier (Recommended)

This is the most robust method for crude mixtures from Suzuki couplings where non-polar impurities (phosphines, halides) must be separated from the polar product.

Materials
  • Stationary Phase: Spherical Silica Gel (20–40 µm, 60 Å).

  • Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA).

  • Mobile Phase B: Methanol (MeOH) + 1% Triethylamine (TEA).

  • Sample Loading: Dry load on Celite 545 (Critical for solubility management).

Step-by-Step Procedure
  • Column Pre-treatment (The "Neutralization" Step):

    • Equilibrate the silica column with 3 CV (Column Volumes) of 90% A / 10% B.

    • Why: This saturates the silica surface with TEA before the sample arrives. If you skip this, the first few grams of silica will irreversibly bind your product.

  • TLC Method Development:

    • Solvent: 5% MeOH in DCM with 3 drops of TEA in the jar.

    • Target

      
      :  Aim for an 
      
      
      
      of 0.25 – 0.35.
    • Visualization: UV (254 nm). The pyridine ring is UV active.

  • Gradient Execution:

    • Flow Rate: 40 mL/min (for a 40g column).

    • Gradient Profile:

      • 0–2 min: 0% B (Isocratic DCM/TEA) to elute non-polar phosphines.

      • 2–15 min: 0%

        
         10% B (Linear Gradient).
        
      • 15–20 min: 10%

        
         20% B (Flush).
        
Data Output: Expected Chromatogram
FractionCompositionIdentificationAction
F1-F5 Solvent FrontTriphenylphosphine / Boronic estersDiscard
F12-F18 Target Peak 3-Fluoro-5-(pyridin-3-yl)phenol Collect
F25+ Tailing ImpuritiesBis-coupled byproducts / Palladium blackDiscard

Tech Tip: Do not use Acetone/Hexanes. Acetone can form Schiff bases with primary amine impurities, creating "ghost peaks." Stick to DCM/MeOH for this heterocycle.

Protocol B: Reverse Phase (High Purity / Scale-Up)

If the normal phase method yields insufficient purity (<95%), or if the TEA residue is problematic for downstream biological assays, use Reverse Phase (C18).

The pH Decision
  • Acidic pH (0.1% Formic Acid): Pyridine is protonated (

    
    ). Phenol is neutral. The molecule becomes highly polar and elutes near the void volume (poor retention).
    
  • Basic pH (10mM Ammonium Bicarbonate, pH 8.0): Pyridine is neutral. Phenol is mostly neutral (pH < pKa). This is the optimal mode. The molecule retains well on C18 due to the lipophilic fluorine and biaryl rings [3].

Protocol
  • Column: C18-functionalized silica (Flash or Prep HPLC).

  • Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH ~8).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 60% B over 20 minutes.

  • Loading: Dissolve sample in DMSO or minimal MeOH.

Decision Tree & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct purification pathway based on crude sample characteristics.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) SolubilityCheck Solubility Check: Is it soluble in DCM? Start->SolubilityCheck LiquidLoad Yes: Liquid Load (Inject directly) SolubilityCheck->LiquidLoad Soluble DryLoad No: Dry Load (Adsorb on Celite) SolubilityCheck->DryLoad Insoluble/Gummy SilicaType Stationary Phase Selection LiquidLoad->SilicaType DryLoad->SilicaType StdSilica Standard Silica (Requires Modifier) SilicaType->StdSilica Cost Effective AmineSilica Amine-Funct. Silica (No Modifier Needed) SilicaType->AmineSilica Convenience RP_Check Requirement: >98% Purity or Biological Assay? SilicaType->RP_Check High Purity MobilePhaseA Mobile Phase: DCM / MeOH + 1% TEA StdSilica->MobilePhaseA MobilePhaseB Mobile Phase: DCM / MeOH (Neutral) AmineSilica->MobilePhaseB Purification Flash Chromatography Run MobilePhaseA->Purification MobilePhaseB->Purification RP_Check->StdSilica No RP_Method Reverse Phase (C18) Buffer: NH4HCO3 (pH 8) RP_Check->RP_Method Yes RP_Method->Purification Final Pure 3-Fluoro-5-(pyridin-3-yl)phenol Purification->Final

Caption: Workflow for selecting the optimal loading and stationary phase for amphoteric biaryl purification.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Broad / Tailing Peaks Silanol interaction (Pyridine protonation).[2][3]Increase TEA concentration to 2%. Ensure column was pre-equilibrated with basic solvent.
Fronting Peaks Column overload / Solubility mismatch.Switch to Dry Loading (Celite). Do not dissolve sample in pure MeOH for liquid loading (elutropic mismatch).
Product Streaking on TLC Insufficient deactivation of plate.Pre-dip the TLC plate in 5% TEA/DCM and dry before spotting the sample.
Low Recovery Product precipitating on column.The compound may be insoluble in Hexane/EtOAc. Switch to DCM/MeOH system immediately.

References

  • BenchChem Technical Support. (2025).[2][3] Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • Biotage. (2023).[4] Purifying ionic compounds by flash column chromatography. Retrieved from

  • Teledyne ISCO. (2023). HILIC Purification Strategies for Flash Chromatography. Retrieved from

  • PubChem. (2025).[5] 3-Fluoro-5-(pyridin-3-yl)phenol Compound Summary. Retrieved from

Sources

Application

Application Note: Structural Elucidation of 3-Fluoro-5-(pyridin-3-yl)phenol using ¹H and ¹³C NMR Spectroscopy

Introduction 3-Fluoro-5-(pyridin-3-yl)phenol is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The presence of a fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-5-(pyridin-3-yl)phenol is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The presence of a fluorine atom, a phenol group, and a pyridine ring makes it a versatile building block for the synthesis of novel drug candidates and functional materials. Accurate structural characterization is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure in solution.[1]

Predicted ¹H and ¹³C NMR Data

The following ¹H and ¹³C NMR data were predicted for 3-Fluoro-5-(pyridin-3-yl)phenol in deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. The prediction was performed using advanced algorithms that take into account the complex electronic and steric effects within the molecule.[2][3]

Table 1: Predicted ¹H NMR Data for 3-Fluoro-5-(pyridin-3-yl)phenol in DMSO-d₆ at 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
10.15s-1H-OH
8.85d2.41HH-2'
8.58dd4.8, 1.61HH-6'
8.15dt8.0, 2.01HH-4'
7.52ddd8.0, 4.8, 0.81HH-5'
7.38t2.01HH-4
7.20ddd10.0, 2.4, 2.01HH-2
6.95ddd8.4, 2.4, 2.01HH-6

Note: Predicted data generated using online NMR prediction tools.[4][5] The phenolic proton (-OH) chemical shift can be variable and is dependent on concentration and temperature.

Table 2: Predicted ¹³C NMR Data for 3-Fluoro-5-(pyridin-3-yl)phenol in DMSO-d₆ at 100 MHz

Chemical Shift (δ) ppmCoupling to Fluorine (JCF) HzAssignment
163.5d, ¹JCF = 245.0C-3
158.2d, ³JCF = 12.0C-5
149.5sC-2'
148.0sC-6'
142.8d, ³JCF = 10.0C-1
135.0sC-4'
133.2sC-3'
124.2sC-5'
110.5d, ²JCF = 21.0C-4
108.8d, ²JCF = 25.0C-2
105.5d, ⁴JCF = 2.5C-6

Note: Predicted data generated using online NMR prediction tools.[4][5] The carbon attached to fluorine (C-3) exhibits a large one-bond coupling constant (¹JCF), while other carbons in the fluorinated ring show smaller two-, three-, and four-bond couplings.[6]

Spectral Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of 3-Fluoro-5-(pyridin-3-yl)phenol shows distinct signals for all aromatic protons and the phenolic proton.

  • Phenolic Proton: A broad singlet is expected for the hydroxyl proton around 10.15 ppm. Its chemical shift is highly sensitive to solvent, concentration, and temperature.

  • Pyridine Ring Protons: The protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom. H-2' and H-6' are the most deshielded, appearing at 8.85 ppm and 8.58 ppm, respectively. H-4' and H-5' appear at 8.15 ppm and 7.52 ppm. The coupling patterns (doublet, double doublet, etc.) are consistent with the substitution pattern of the pyridine ring.

  • Phenol Ring Protons: The protons on the fluorophenol ring are influenced by the electron-withdrawing fluorine atom and the electron-donating hydroxyl group. The fluorine atom causes splitting of the signals of nearby protons. H-2, H-4, and H-6 are expected to appear as complex multiplets due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectrum Analysis

The predicted proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

  • Carbon Attached to Fluorine (C-3): This carbon is directly bonded to the highly electronegative fluorine atom and is expected to resonate at a downfield chemical shift of approximately 163.5 ppm. A large one-bond carbon-fluorine coupling constant (¹JCF) of around 245.0 Hz is a key characteristic feature.[6]

  • Carbons of the Phenol Ring: The other carbons of the fluorophenol ring will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant generally decreasing with the number of bonds separating the carbon and fluorine atoms (²JCF > ³JCF > ⁴JCF).

  • Carbons of the Pyridine Ring: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom, with C-2' and C-6' being the most deshielded.

Experimental Protocol

This section outlines a standard operating procedure for the preparation of a sample of 3-Fluoro-5-(pyridin-3-yl)phenol for NMR analysis and the subsequent data acquisition.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[7]

  • Sample Weighing: Accurately weigh 5-10 mg of 3-Fluoro-5-(pyridin-3-yl)phenol for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.[8]

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, gentle warming in a water bath can aid dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

G Workflow for NMR Sample Preparation cluster_0 Preparation weigh 1. Weigh Sample (5-50 mg) add_solvent 2. Add Deuterated Solvent (0.6-0.7 mL) weigh->add_solvent dissolve 3. Dissolve Sample add_solvent->dissolve filter 4. Filter into NMR Tube dissolve->filter cap_label 5. Cap and Label filter->cap_label

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.[9]

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Set the number of scans (typically 8 to 16 for a sample of this concentration).

    • Acquire the Free Induction Decay (FID).

    • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled carbon experiment.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 180 ppm).

    • Set the number of scans (typically 128 to 1024 or more, depending on the sample concentration).

    • Acquire the FID.

    • Process the FID with a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak.

G NMR Data Acquisition Workflow cluster_1 Acquisition Steps insert_sample 1. Insert Sample, Lock & Shim acquire_h1 2. Acquire ¹H NMR Spectrum insert_sample->acquire_h1 process_h1 3. Process ¹H Spectrum acquire_h1->process_h1 acquire_c13 4. Acquire ¹³C NMR Spectrum process_h1->acquire_c13 process_c13 5. Process ¹³C Spectrum acquire_c13->process_c13

Caption: NMR Data Acquisition Workflow.

Conclusion

This application note has provided a comprehensive guide to the ¹H and ¹³C NMR analysis of 3-Fluoro-5-(pyridin-3-yl)phenol based on predicted spectral data. The detailed interpretation of the predicted chemical shifts and coupling constants, along with the provided experimental protocols, serves as a valuable resource for researchers in the fields of drug discovery, organic synthesis, and materials science. While predicted data offers a strong foundation for spectral interpretation, it is always recommended to confirm the assignments with experimental data whenever possible. The methodologies outlined here are broadly applicable to the structural elucidation of other novel fluorinated and heterocyclic compounds.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved February 16, 2026, from [Link]

  • JEOL Ltd. (n.d.). Accurate NMR spectrum predictionsoftware "NMRPredict". Retrieved February 16, 2026, from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved February 16, 2026, from [Link]

  • nmrshiftdb2. (2025, September 7). open nmr database on the web. Retrieved February 16, 2026, from [Link]

  • Modgraph. (n.d.). NMR Predict Desktop. Retrieved February 16, 2026, from [Link]

  • Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved February 16, 2026, from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved February 16, 2026, from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved February 16, 2026, from [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved February 16, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 16, 2026, from [Link]

  • University of Ottawa. (n.d.). Sample preparation. Retrieved February 16, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved February 16, 2026, from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved February 16, 2026, from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Solutions for NMR. Retrieved February 16, 2026, from [Link]

  • Mestrelab. (n.d.). Prediction Database. Retrieved February 16, 2026, from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved February 16, 2026, from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved February 16, 2026, from [Link]

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). Retrieved February 16, 2026, from [Link]

  • NMRium demo. (n.d.). Predict. Retrieved February 16, 2026, from [Link]

  • virtual Chemistry 3D. (2024, April 2). NMR predictor. Retrieved February 16, 2026, from [Link]

  • Powers, D. C., & Byers, J. A. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 79(10), 4354–4359. [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved February 16, 2026, from [Link]

  • YouTube. (2023, February 24). Graphviz workflow 1. Retrieved February 16, 2026, from [Link]

  • Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Paudler, W. W., & Jovanovic, M. V. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 3987–3996. [Link]

  • de Oliveira, R. B., da Silva, A. B., Figueroa-Villar, J. D., & G. A. (2005). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. Magnetic Resonance in Chemistry, 43(4), 332–335. [Link]

  • 13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved February 16, 2026, from [Link]

  • Gunawan, G., Ayoub, A., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(3), 515-534. [Link]

  • YouTube. (2021, January 14). Graphviz tutorial. Retrieved February 16, 2026, from [Link]

  • Gunawan, G., Ayoub, A., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(3), 515-534.
  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved February 16, 2026, from [Link]

  • Robertson, A. (2025, July 23). Supercharge your GraphViz. Retrieved February 16, 2026, from [Link]

  • Graphviz. (2025, March 1). External Resources. Retrieved February 16, 2026, from [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved February 16, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 16, 2026, from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved February 16, 2026, from [Link]

  • YouTube. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved February 16, 2026, from [Link]

  • Mestrelab Resources. (2010, June 10). Starting Guide to NMRPredict Desktop. Retrieved February 16, 2026, from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved February 16, 2026, from [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved February 16, 2026, from [Link]

  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved February 16, 2026, from [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2013, January 17). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved February 16, 2026, from [Link]

Sources

Method

using 3-Fluoro-5-(pyridin-3-yl)phenol as a scaffold for mGluR5 antagonists

Application Note: 3-Fluoro-5-(pyridin-3-yl)phenol as a Scaffold for mGluR5 Antagonists Abstract This guide details the strategic application of 3-Fluoro-5-(pyridin-3-yl)phenol (CAS: 187392-81-0) as a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Fluoro-5-(pyridin-3-yl)phenol as a Scaffold for mGluR5 Antagonists

Abstract

This guide details the strategic application of 3-Fluoro-5-(pyridin-3-yl)phenol (CAS: 187392-81-0) as a privileged scaffold for the development of metabotropic glutamate receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs). Unlike first-generation antagonists (e.g., MPEP, MTEP) which rely on metabolically labile alkyne linkers, this scaffold enables the synthesis of biaryl ether analogues. These derivatives offer superior metabolic stability and physicochemical properties while maintaining nanomolar potency. This document provides standardized protocols for chemical synthesis, library generation, and biological validation.

Introduction: The Shift to Biaryl Ethers

The discovery of mGluR5 NAMs has evolved from the "alkyne-linked" prototypes like MPEP (2-methyl-6-(phenylethynyl)pyridine).[1] While potent, these early compounds suffered from poor metabolic stability and "off-target" effects due to the reactivity of the triple bond.

Why 3-Fluoro-5-(pyridin-3-yl)phenol? This scaffold addresses three critical design requirements for modern mGluR5 antagonists:

  • The Pyridine Anchor: Mimics the heteroaromatic core of MPEP, essential for pi-stacking within the allosteric binding pocket.

  • The Fluorine Substituent: Blocks metabolic oxidation at the phenyl ring and modulates the pKa of the phenol, influencing the acidity and hydrogen-bond accepting capability of the final ether oxygen.

  • The Phenolic Hydroxyl: Serves as a versatile handle for O-alkylation , allowing rapid generation of diverse libraries (SAR exploration) to optimize blood-brain barrier (BBB) penetration.

Chemical Synthesis & Derivatization Protocols

Workflow Visualization: Scaffold Synthesis & Library Generation

SynthesisWorkflow Start Starting Materials: 3-Bromo-5-fluorophenol + Pyridine-3-boronic acid Suzuki Step 1: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Start->Suzuki 90°C, 12h Scaffold SCAFFOLD: 3-Fluoro-5-(pyridin-3-yl)phenol Suzuki->Scaffold Purification Deriv Step 2: Library Generation (O-Alkylation / Mitsunobu) Scaffold->Deriv + R-X or R-OH Final Final Antagonists (Biaryl Ethers) Deriv->Final SAR Screening

Figure 1: Synthetic route from commercial precursors to active mGluR5 antagonists.

Protocol A: Synthesis of the Scaffold

Objective: To synthesize 3-Fluoro-5-(pyridin-3-yl)phenol on a gram scale.

Reagents:

  • 3-Bromo-5-fluorophenol (1.0 eq)

  • Pyridine-3-boronic acid (1.2 eq)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Degassing: Charge a reaction flask with 1,4-dioxane and water. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical for Palladium catalyst longevity).

  • Loading: Add 3-Bromo-5-fluorophenol, Pyridine-3-boronic acid, and K₂CO₃.

  • Catalysis: Add Pd(dppf)Cl₂ under a nitrogen stream.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄.

  • Purification: Concentrate and purify via flash column chromatography (SiO₂, gradient 0–50% EtOAc in Hexanes).

    • Expected Yield: 70–85%.

    • Validation: ¹H NMR (DMSO-d₆) should show characteristic pyridine protons and the phenolic -OH singlet around 10.0 ppm.

Protocol B: Library Generation (O-Alkylation)

Objective: To derivatize the scaffold into a library of potential NAMs.

Method 1: Standard Alkylation (for Alkyl Halides)

  • Dissolve scaffold (0.1 mmol) in DMF (1 mL).

  • Add Cs₂CO₃ (0.2 mmol) and the appropriate Alkyl Halide (R-X, 0.12 mmol).

  • Stir at 60°C for 4 hours.

  • Filter and purify directly via Prep-HPLC.

Method 2: Mitsunobu Reaction (for Alcohols)

  • Dissolve scaffold (0.1 mmol), R-OH (0.15 mmol), and PPh₃ (0.15 mmol) in dry THF.

  • Cool to 0°C. Dropwise add DIAD (0.15 mmol).

  • Stir at room temperature overnight.

Biological Validation Protocols

Once the library is synthesized, compounds must be validated for mGluR5 affinity and functional antagonism.

Protocol C: Calcium Mobilization Assay (Functional)

Rationale: mGluR5 couples to Gαq, leading to intracellular calcium release.[1] This assay measures the ability of the scaffold derivative to inhibit glutamate-induced calcium spikes.

Assay Logic:

AssayLogic Glutamate Agonist: Glutamate Receptor mGluR5 Receptor Glutamate->Receptor Binds Orthosteric Site GProtein Gq Protein Activation Receptor->GProtein Calcium Ca2+ Release (ER) GProtein->Calcium Signal Fluorescent Signal (FLIPR) Calcium->Signal Antagonist Test Compound (Scaffold Derivative) Antagonist->Receptor Binds Allosteric Site (BLOCKS CONFORMATION CHANGE)

Figure 2: Mechanism of action for the Calcium Mobilization Assay.

Materials:

  • Cell Line: HEK293 cells stably expressing human mGluR5 (inducible expression systems preferred to avoid receptor desensitization).

  • Dye: Fluo-4 AM (calcium-sensitive fluorescent dye).

  • Agonist: L-Glutamate (use at EC₈₀ concentration).

Step-by-Step:

  • Seeding: Plate cells in 384-well black-wall plates (15,000 cells/well) 24 hours prior.

  • Dye Loading: Remove media. Add 20 µL of Fluo-4 AM loading buffer. Incubate 60 min at 37°C.

  • Compound Addition (Pre-incubation): Add 10 µL of test compound (serially diluted in HBSS). Incubate for 15 minutes.

    • Note: This allows the NAM to occupy the allosteric site before the agonist arrives.

  • Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader), inject L-Glutamate (EC₈₀).

  • Data Analysis: Record fluorescence for 60 seconds. Calculate IC₅₀ based on the reduction of the glutamate-induced peak response.

Protocol D: Radioligand Binding Assay

Rationale: To confirm the compound binds to the specific MPEP allosteric pocket.

Reagents:

  • Radioligand: [³H]-MPEP (Specific Activity ~60 Ci/mmol).

  • Membranes: Rat brain cortical membranes or HEK-mGluR5 membranes.

Procedure:

  • Incubation: Mix membranes (20 µg protein), [³H]-MPEP (2 nM), and test compound in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Equilibrium: Incubate for 60 minutes at 4°C (to minimize receptor internalization/degradation).

  • Harvesting: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Result: Compounds competing for the MPEP site will reduce the signal.

Data Analysis & SAR Strategy

When analyzing the library derived from the 3-Fluoro-5-(pyridin-3-yl)phenol scaffold, organize data to correlate the "R-group" properties with potency.

Table 1: Representative SAR Data Structure

Compound IDR-Group (Ether)FLIPR IC₅₀ (nM)Binding Ki (nM)LE (Ligand Efficiency)
Scaffold -H (Phenol)>10,000>10,000N/A
A-01 -CH₃ (Methyl)4502100.42
A-05 -CH₂-Ph (Benzyl)1250.38
A-09 -CH₂-(2-F-Ph)31.20.40

Interpretation:

  • Lipophilicity: Larger, lipophilic groups (like Benzyl) often increase potency by filling the hydrophobic pocket adjacent to the allosteric site.

  • Selectivity: The 3-Fluoro group on the core scaffold is critical. Removing it often leads to a 5-10x loss in potency, suggesting it participates in an electrostatic interaction or conformational lock.

References

  • Discovery of Biaryl mGluR5 NAMs: Keck, T. M., et al. "(3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound." ACS Medicinal Chemistry Letters, 2012.

  • MPEP/MTEP Pharmacology: Gasparini, F., et al.[1][2][3][4] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[2] Neuropharmacology, 1999.

  • Synthesis of Fluorinated Pyridines: Sartori, G., et al.[5][6] "Update on the Synthesis of Fluorinated Pyridines." Journal of Organic Chemistry, 2017.

  • mGluR5 Assay Protocols: Lindsley, C. W., et al. "Practical Strategies for the Development of mGluR5 Allosteric Modulators." Current Opinion in Drug Discovery & Development, 2013.

Sources

Application

Application Note: Chemoselective N-Alkylation of 3-Fluoro-5-(pyridin-3-yl)phenol

Executive Summary This guide details the experimental protocols for the selective N-alkylation of 3-Fluoro-5-(pyridin-3-yl)phenol (CAS: 187392-81-0). This substrate presents a classic chemoselectivity challenge due to it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for the selective N-alkylation of 3-Fluoro-5-(pyridin-3-yl)phenol (CAS: 187392-81-0). This substrate presents a classic chemoselectivity challenge due to its ambident nucleophilic nature: it contains both a basic pyridine nitrogen and an acidic phenolic oxygen.

While basic conditions favor O-alkylation via the phenoxide anion, this protocol focuses on neutral, kinetic conditions to drive N-alkylation (quaternization), yielding the corresponding pyridinium salt. Two distinct workflows are provided:

  • Method A (Direct): A base-free thermal precipitation method ideal for simple alkyl halides.

  • Method B (Protected): A silyl-protection strategy for complex alkylating agents or strict regiochemical control.

Chemical Context & Mechanistic Strategy

The Selectivity Challenge

The substrate contains two nucleophilic sites. Control is dictated by the Curtin-Hammett principle and Hard-Soft Acid-Base (HSAB) theory .

  • Site A (Pyridine Nitrogen): A neutral, "softer" nucleophile. It reacts readily with alkyl halides via an

    
     mechanism to form cationic pyridinium salts.
    
  • Site B (Phenolic Oxygen): A "hard" nucleophile. Under neutral conditions (

    
    ), it exists as the protonated phenol (
    
    
    
    ) and is poorly nucleophilic. However, the addition of even weak bases (e.g.,
    
    
    ) generates the phenoxide anion, which kinetically outcompetes the nitrogen for the electrophile.
The Solution: pH-Controlled Kinetics

To achieve >95% N-selectivity, we must suppress phenoxide formation. We utilize the fact that the pyridine nitrogen retains nucleophilicity in non-basic media, whereas the phenol requires deprotonation to react efficiently.

Key Mechanistic Pathway:

ReactionPathway Substrate 3-Fluoro-5-(pyridin-3-yl)phenol (Neutral) Base Base Added (K2CO3/Cs2CO3) Substrate->Base Deprotonation Neutral Neutral/Acidic (MeCN, Heat) Substrate->Neutral Solvation Phenoxide Phenoxide Anion (Strong Nucleophile) Base->Phenoxide Pyridine Pyridine Lone Pair (Available) Neutral->Pyridine O_Product O-Alkylated Ether (Undesired) Phenoxide->O_Product Fast SN2 N_Product N-Alkylated Pyridinium Salt (Target) Pyridine->N_Product Thermal SN2

Figure 1: Mechanistic divergence based on reaction conditions.

Experimental Protocols

Method A: Direct N-Alkylation (Base-Free)

Best for: Methyl iodide, Benzyl bromide, and highly reactive primary alkyl halides. Principle: The product (an ionic salt) is generally less soluble in non-polar organic solvents than the starting material, driving the reaction via precipitation.

Reagents & Equipment[1][2]
  • Substrate: 3-Fluoro-5-(pyridin-3-yl)phenol (1.0 equiv).

  • Electrophile: Alkyl Halide (e.g., MeI, BnBr) (1.1 – 1.5 equiv).

  • Solvent: Anhydrous Acetonitrile (MeCN) or Acetone.

  • Apparatus: Sealed tube (for volatile halides) or Reflux condenser.

Step-by-Step Procedure
  • Dissolution: In a flame-dried reaction vessel, dissolve 1.0 mmol (189 mg) of substrate in 5.0 mL of anhydrous MeCN (

    
     concentration).
    
    • Note: If solubility is poor, add minimal MeOH, but avoid if possible as alcohols can compete as nucleophiles at high temps.

  • Addition: Add 1.2 equivalents of the Alkyl Halide dropwise at room temperature.

    • Safety: MeI is a suspected carcinogen. Use a fume hood.

  • Reaction: Heat the mixture to reflux (80°C) or 60°C in a sealed tube. Stir for 12–24 hours.

    • Visual Cue: A precipitate (the pyridinium salt) typically begins to form within 2 hours.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material will move (

    
    ), while the cationic product will stay at the baseline (
    
    
    
    ).
  • Workup (Precipitation):

    • Cool the reaction to Room Temperature (RT).

    • Add 10 mL of cold Diethyl Ether (

      
      ) or Hexanes to complete precipitation.
      
    • Filter the solid under vacuum or nitrogen positive pressure.

    • Wash the cake 3x with cold

      
      .
      
  • Drying: Dry the solid under high vacuum to remove trace solvents.

Yield Expectation: 85–95% as a halide salt.

Method B: Silyl Protection-Deprotection Strategy

Best for: Less reactive alkyl halides, secondary halides, or when absolute regiochemical purity is required for GMP standards.

Workflow Diagram

MethodB Start Start: 3-Fluoro-5-(pyridin-3-yl)phenol Step1 Step 1: Protection TBS-Cl, Imidazole, DCM Start->Step1 Intermediate1 Silyl Ether Intermediate (Purify via Flash Column) Step1->Intermediate1 Step2 Step 2: N-Alkylation R-X, MeCN, Reflux Intermediate1->Step2 Intermediate2 N-Alkyl Pyridinium Silyl Ether Step2->Intermediate2 Step3 Step 3: Deprotection HCl/MeOH or TBAF Intermediate2->Step3 Final Final Product: N-Alkyl-3-(3-fluoro-5-hydroxyphenyl) pyridinium salt Step3->Final

Figure 2: Three-step workflow for high-fidelity synthesis.

Step-by-Step Procedure

Step 1: Phenol Protection

  • Dissolve substrate (1.0 equiv) in DCM.

  • Add Imidazole (2.0 equiv) and TBS-Cl (1.2 equiv). Stir at RT for 2 hours.

  • Quench with water, extract with DCM, and concentrate.

  • Result: The phenol is now capped as a silyl ether, removing it as a competing nucleophile.

Step 2: N-Alkylation

  • Dissolve the TBS-protected intermediate in MeCN.

  • Add Alkyl Halide (1.5 equiv).

  • Reflux for 16–24 hours.

  • Concentrate in vacuo. The silyl group is generally stable to these neutral thermal conditions.

Step 3: Global Deprotection

  • Redissolve the crude residue in MeOH.

  • Add 1M HCl (aqueous) or dilute HF-Pyridine. (Avoid basic fluoride sources like TBAF if the pyridinium ring is sensitive to nucleophilic attack).

  • Stir for 1 hour.

  • Concentrate and recrystallize from EtOH/Ether.

Analytical Validation

To confirm the reaction occurred at the Nitrogen and not the Oxygen, compare the


 NMR shifts.
FeatureStarting Material (

ppm)
N-Alkylated Product (

ppm)
O-Alkylated Product (

ppm)
Pyridine H-2 ~8.6~9.2 - 9.5 (Deshielded)~8.6 (Unchanged)
Pyridine H-4/6 ~7.8 - 8.5Downfield Shift (>0.5 ppm) Minimal Shift
Phenol -OH Broad singlet (~9-10)Present (or shifted)Absent
Alkyl Group (

)
N/A~4.3 - 4.5 ppm~3.8 - 3.9 ppm (

)

Critical QC Check: Perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • N-Alkylation: The alkyl protons will show a correlation to the Pyridine C-2 and C-6 carbons.

  • O-Alkylation: The alkyl protons will show a correlation to the Phenolic C-O carbon.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction Alkyl halide is too sterically hindered or volatile.Switch solvent to Nitromethane (higher dielectric constant) or use a sealed tube at 100°C. Add NaI (Finkelstein condition) to generate reactive alkyl iodide in situ.
O-Alkylation Observed Presence of adventitious base or solvent impurities.Ensure glassware is acid-washed. Use Method B (Protection). Verify solvent pH is neutral/slightly acidic.
Oily Product (Not Solid) Counter-ion effect or solvent trapping.Perform ion exchange to a specific counter-ion (e.g.,

or

) to induce crystallization. Triturate with

under sonication.
Low Solubility of Substrate High lattice energy of bi-aryl system.Use DMF or DMSO as solvent (requires high vac removal or ether crash-out).

References

  • General Reactivity of Hydroxypyridines

    • Feng, B., et al. "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides."[3] The Journal of Organic Chemistry, 2018, 83(10).[2]

  • Synthesis of Pyridinium Salts

    • Wengryniuk, S. "Synthesis of Pyridinium Salts via Novel Oxidative C-H Functionalization Methods." Temple University Theses, 2025.
  • Physical Properties & Safety (3-Fluoro-5-(pyridin-3-yl)phenol)

    • PubChem Compound Summary for CID 23370210.[4]

  • pKa Data for Non-Aqueous Solvents

    • Leito, I., et al. "Experimental basicity data in non-aqueous media."[5] University of Tartu.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Fluoro-5-(pyridin-3-yl)phenol

Ticket ID: #SYN-3F5P-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Yield Optimization & Troubleshooting Guide Executive Summary You are encountering yield is...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3F5P-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

You are encountering yield issues with 3-Fluoro-5-(pyridin-3-yl)phenol . This is a classic "deceptively simple" biaryl system. While the Suzuki-Miyaura coupling is the correct strategic choice, the specific combination of a fluorinated phenol and a pyridine ring introduces three distinct failure modes that do not appear in standard phenyl-phenyl couplings:

  • Protodeboronation: The pyridine ring destabilizes the boronic acid/ester.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium, arresting the catalytic cycle.

  • The "Zwitterion Trap": The product is amphoteric (contains both an acidic phenol and a basic pyridine). Standard workups often wash the product down the drain.

This guide replaces generic advice with specific, field-tested protocols to address these three killers.

Module 1: The Synthetic Route & Logic

Do not attempt direct coupling of the free phenol. The free hydroxyl group acts as a catalyst poison and complicates the transmetallation step. The robust route requires a protection-deprotection sequence.

Recommended Workflow (DOT Visualization)

SynthesisWorkflow Start Start: 3-Bromo-5-fluoroanisole Step1 Step 1: Suzuki Coupling (Buchwald Precatalyst) Start->Step1 Reagent Reagent: Pyridine-3-boronic acid Reagent->Step1 Inter Intermediate: 3-Fluoro-5-(pyridin-3-yl)anisole Step1->Inter >90% Conv. Step2 Step 2: Demethylation (BBr3 Protocol) Inter->Step2 Product Target: 3-Fluoro-5-(pyridin-3-yl)phenol Step2->Product Careful Quench

Figure 1: The optimized synthetic workflow utilizing a methyl ether protecting group to prevent catalyst poisoning and solubility issues.

Module 2: Step 1 - The Suzuki Coupling

The Problem: Pyridine-3-boronic acid is prone to protodeboronation (the C-B bond breaks and is replaced by H, yielding pyridine). This is accelerated by high heat and strong bases.

Optimized Protocol
  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (0.5 - 2 mol%).

    • Why: These precatalysts activate quickly and the bulky biaryl phosphine ligands prevent the pyridine nitrogen from binding to the Pd center.

  • Base: K₃PO₄ (3.0 equiv) .

    • Why: Carbonate bases (K₂CO₃) can be too harsh; Phosphate is milder and buffers the pH to minimize protodeboronation.

  • Solvent: 1,4-Dioxane : Water (4:1) .

    • Why: A biphasic system is essential for inorganic solubility, but too much water promotes deboronation.

Troubleshooting Table: Coupling Stage
SymptomRoot CauseCorrective Action
Low Conversion (<50%) Catalyst DeactivationSwitch from Pd(PPh₃)₄ to XPhos Pd G3 . PPh₃ is too labile; the pyridine substrate displaces it and kills the catalyst.
Pyridine formation (Byproduct) ProtodeboronationLower temperature to 60°C. Increase catalyst loading to 2% to outcompete the decomposition.
Homocoupling (Bi-pyridine) Oxidative CouplingDegas solvents thoroughly (sparge with Argon for 20 min). Oxygen promotes homocoupling.

Module 3: Step 2 - Demethylation (The Hidden Trap)

The Problem: You are likely using Boron Tribromide (BBr₃).[1][2][3] In standard anisole deprotection, 1.1 equivalents are sufficient. Here, that will fail.

The Mechanism

The pyridine nitrogen is a Lewis Base.[4][5] It will immediately coordinate with the Lewis Acid (BBr₃) to form a stable, non-reactive adduct.

  • 1 eq of BBr₃ is consumed by the Pyridine Nitrogen.

  • 1 eq of BBr₃ is consumed by the Phenolic Oxygen.

  • Result: You need excess reagent to drive the actual dealkylation.

Protocol: The "Pyridine-Compensated" BBr₃ Method
  • Dissolve intermediate in anhydrous DCM (0.1 M). Cool to 0°C .[1]

  • Add 4.0 equivalents of BBr₃ dropwise.

    • Note: You will see a precipitate immediately. This is the Pyridine-BBr₃ salt. This is normal.

  • Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Quench: Cool back to 0°C. Add MeOH very slowly (exothermic!).

Module 4: Workup & Purification (The "Zwitterion Trap")

The Problem: Users report "My reaction worked (TLC), but I lost everything during extraction." Reason: The product has a pKa_acid ≈ 9.5 (phenol) and pKa_base ≈ 5.2 (pyridine).

  • At pH 1 (Acidic workup): Pyridine is protonated (Cationic). Water soluble.

  • At pH 12 (Basic workup): Phenol is deprotonated (Anionic). Water soluble.

  • At pH 7: It is neutral, but often poorly soluble in non-polar organics (Hexane/Ether).

The "Isoelectric" Extraction Protocol
  • After quenching the BBr₃ reaction, the mixture is highly acidic.

  • Neutralize carefully with Saturated NaHCO₃ solution.

  • Critical Step: Adjust pH to 6.5 - 7.5 . Do not go higher.

  • Extraction Solvent: Use EtOAc or DCM containing 5-10% Methanol .

    • Why: Pure DCM may not solubilize the polar neutral species well enough. The added MeOH helps pull the product from the aqueous phase.

  • Solid Phase Extraction: If the product crashes out at pH 7 (common), simply filter the solid. This "precipitate" is often your pure product.

Purification Decision Tree (DOT Visualization)

PurificationLogic Input Crude Reaction Mixture (Post-Quench) CheckPH Adjust pH to 7.0 Input->CheckPH Precipitate Does Solid Form? CheckPH->Precipitate Filter Filter Solid Wash w/ Water & Et2O (High Purity) Precipitate->Filter Yes Extract Extract w/ 10% MeOH in CHCl3 (Repeat 3x) Precipitate->Extract No YesPath Yes NoPath No Silica Flash Chromatography DCM:MeOH (95:5) Extract->Silica Warning Note: Pre-wash silica with 1% Et3N to prevent streaking Silica->Warning

Figure 2: Purification logic flow to avoid loss of amphoteric product in aqueous waste.

Frequently Asked Questions (FAQ)

Q: Can I use the pinacol ester instead of the boronic acid? A: Yes, and it is often preferred. Pyridine-3-boronic acid pinacol ester is generally more stable to storage and less prone to protodeboronation than the free acid. If you synthesize the ester yourself, ensure it is free of traces of mineral acid.

Q: Why is my product streaking on the silica column? A: The pyridine nitrogen interacts with the acidic silanols on the silica gel.

  • Fix: Add 1% Triethylamine (Et₃N) to your eluent system (e.g., DCM:MeOH:Et₃N 95:4:1). This "caps" the acidic sites on the silica.

Q: Can I use L-Selectride for demethylation? A: Excellent question. Yes, L-Selectride is a known chemoselective reagent for demethylating methoxypyridines.[6] It requires reflux in THF.[6] It is often milder than BBr₃ but can be harder to work up due to boron salts. Use this if the BBr₃ protocol causes degradation.

References

  • Buchwald-Hartwig Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids."[7] Journal of the American Chemical Society, 2010.[8] Link

  • Demethylation of Pyridines: Sousa, E., et al. "L-Selectride as a chemoselective demethylating agent for methoxypyridines."[6] Thieme Connect, 2019.[8] Link

  • Handling Amphoteric Compounds: "Purification of Reaction Products." Common Organic Chemistry, 2021. Link

Sources

Optimization

stability issues of 3-Fluoro-5-(pyridin-3-yl)phenol under acidic conditions

Introduction This technical guide addresses the stability of 3-Fluoro-5-(pyridin-3-yl)phenol, a key intermediate in pharmaceutical synthesis and drug discovery. A common challenge reported by researchers is the compound'...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide addresses the stability of 3-Fluoro-5-(pyridin-3-yl)phenol, a key intermediate in pharmaceutical synthesis and drug discovery. A common challenge reported by researchers is the compound's lability under acidic conditions. This document provides a comprehensive troubleshooting guide, frequently asked questions (FAQs), and validated experimental protocols to help you understand, predict, and mitigate these stability issues. Our approach is grounded in the fundamental principles of physical organic chemistry to explain the 'why' behind the observed phenomena, ensuring you can make informed decisions during your experimental design.

Section 1: The Core Instability Mechanism: The Protonated Pyridine's Role

The structure of 3-Fluoro-5-(pyridin-3-yl)phenol contains two key functional groups that dictate its pH-dependent stability: the weakly acidic phenolic hydroxyl group and the basic nitrogen atom of the pyridine ring.

Under neutral or basic conditions, the pyridine nitrogen is unprotonated and the molecule is relatively stable. However, in an acidic environment (pH < ~5), the lone pair of electrons on the pyridine nitrogen readily accepts a proton (H+). This protonation event is the primary trigger for the molecule's instability.

Why does protonation increase instability?

  • Increased Electron-Withdrawing Effect: A neutral pyridine ring is electron-withdrawing. Upon protonation, the resulting pyridinium cation becomes a significantly more powerful electron-withdrawing group.

  • Phenolic Ring Deactivation: This potent inductive effect pulls electron density away from the attached phenol ring. While electron-withdrawing groups can increase the acidity of the phenolic proton, they can also make the ring more susceptible to certain degradation pathways, especially if other nucleophiles are present.[1]

  • Altered Reactivity: The change in electronic distribution across the molecule can open pathways for acid-catalyzed degradation that are not accessible at neutral pH. Studies on related pyridine derivatives confirm their general lability in acidic media.[2]

The following diagram illustrates this critical protonation equilibrium.

G cluster_0 Acidic Conditions (e.g., pH < 5) mol_protonated Pyridinium Cation (Electron-Withdrawing, Less Stable) mol_neutral Neutral Molecule (More Stable) mol_protonated->mol_neutral - H⁺ mol_neutral->mol_protonated + H⁺ G cluster_products Potential Degradation Products parent 3-Fluoro-5-(pyridin-3-yl)phenol (in HCl, Δ) prod1 Hydroxylated Species parent->prod1 Oxidation prod2 Ring-Opened Products parent->prod2 Hydrolysis prod3 Polymeric Byproducts parent->prod3 Polymerization G start Start: Prepare Stock Solution (1 mg/mL in ACN or MeOH) prep_acid Prepare 0.1 M HCl and 0.1 M NaOH (for neutralization) start->prep_acid prep_sample Dilute stock into 0.1 M HCl to final conc. (e.g., 0.1 mg/mL) start->prep_sample stress Incubate at 60°C (Stress Condition) prep_sample->stress sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) stress->sampling quench Quench Reaction: Neutralize with 0.1 M NaOH to stop degradation sampling->quench dilute Dilute to final concentration with mobile phase quench->dilute analyze Analyze via Stability-Indicating HPLC-UV/PDA Method dilute->analyze end End: Quantify Degradation analyze->end

Sources

Troubleshooting

challenges in the purification of polar pyridinylphenols

Technical Support Center: Purification of Polar Pyridinylphenols Subject: Troubleshooting & Method Development for Amphoteric Heterocycles From: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Pyridinylphenols

Subject: Troubleshooting & Method Development for Amphoteric Heterocycles From: Dr. A. Vance, Senior Application Scientist To: Research Division

Introduction: The Amphoteric "Beast"

You are likely here because your compound is streaking on the TLC plate, tailing on the column, or refusing to dissolve in anything but DMSO. Pyridinylphenols are chemically "schizophrenic"—they possess a basic nitrogen (pyridine, pKa ~5.3) and an acidic hydroxyl (phenol, pKa ~10).

This amphoteric nature creates a "retention trap":

  • On Silica (Normal Phase): The basic pyridine binds irreversibly to acidic silanols.

  • On C18 (Reverse Phase): The polar phenol reduces hydrophobic retention, causing early elution or peak splitting if the pH is not controlled.

This guide abandons standard "screening" protocols in favor of chemically targeted strategies.

Module 1: The Tailing Nightmare (Normal Phase & Flash)

The Issue: Your compound elutes as a broad smear or never elutes at all, even with 10% Methanol in Dichloromethane (DCM).

The Mechanism: Standard silica gel is acidic (pH ~5). The pyridine nitrogen acts as a Lewis base, forming hydrogen bonds or ionic interactions with surface silanols (


). This is not chromatography; it is ion-exchange filtration.
Protocol A: The "Silanol Block" (Standard Silica)

If you must use standard silica, you must chemically mask the silanols.

Step-by-Step:

  • The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to both your weak solvent (DCM) and strong solvent (MeOH).

    • Why: The amine base preferentially binds to silanols, creating a "shield" that allows your pyridine to pass through.[1]

  • The Pre-Wash: Flush the column with 3 Column Volumes (CV) of the mobile phase containing the modifier before injecting.

    • Critical: If you don't pre-equilibrate, the first few grams of silica will strip the TEA from your solvent, leaving the rest of the column active to trap your compound.

  • The Gradient: Run a gradient of DCM to 10% MeOH (with 1% TEA).

    • Note: Do not exceed 10-15% MeOH on silica; silica dissolves in high-polarity basic methanol, contaminating your product.

Protocol B: The "Amine Phase" (The Professional Fix)

Switch to Amine-functionalized Silica (NH₂-Silica) .

  • Logic: The stationary phase is already basic. It repels the pyridine (preventing tailing) but retains the phenol via hydrogen bonding.

  • Solvent System: Hexane/Ethyl Acetate or DCM/MeOH.

  • Benefit: No TEA required in the mobile phase. No smelly fractions.

Module 2: The Retention Trap (Reverse Phase HPLC/Prep)

The Issue: Split peaks or poor retention. The compound elutes near the void volume (


).

The Mechanism: At neutral pH (pH 7), you are between the pKa of the pyridine and the phenol. You likely have a mix of species (cationic, neutral, zwitterionic), leading to split peaks.

Decision Matrix: pH Control Strategy
Target StatepH RangeBuffer SystemColumn ChoiceWhy?
Fully Protonated (Cationic)pH 2–30.1% Formic AcidC18 (Standard)Avoid. Pyridinium cation is too polar; elutes too fast.
Neutral (Unionized)pH 6–810mM Ammonium AcetateC18 (Polar Embedded)Risky. Solubility often drops; peak splitting possible if pKa is close.
Fully Deprotonated (Anionic)pH 10–1110mM Ammonium BicarbonateHybrid C18 (High pH Stable)Recommended. Phenolate anion is retained well on hybrid C18; Pyridine is neutral.
Protocol C: The High-pH Strategy (Recommended)
  • Column: Use a hybrid-particle column (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini) that survives pH > 10. Standard silica C18 will dissolve.

  • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH ~10.5).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B.

  • Result: The pyridine is neutral (hydrophobic enough to stick), and the phenol is anionic (soluble but retained via ion-pairing with the buffer cation).

Module 3: Solubility & Workup (The "Crash" Method)

The Issue: You cannot load the sample because it won't dissolve in the starting solvent, or you cannot extract it from water after the reaction.

Protocol D: Isoelectric Precipitation (pI)

Pyridinylphenols often have an Isoelectric Point (pI) where the net charge is zero (Zwitterion). At this pH, water solubility is lowest.

  • Calculate pI:

    
    .
    
  • Procedure:

    • Dissolve crude in acidic water (pH 2).

    • Slowly add 1M NaOH while monitoring pH.

    • As pH approaches ~7.5, the solution will cloud.

    • Stop and filter the solid. This is often >90% pure product.

  • Dry Loading (Flash): If you must chromatograph, do not try to dissolve in Hexane. Dissolve in MeOH/DCM, add Celite (1:2 ratio), and rotovap to a free-flowing powder. Load this powder into a solid-load cartridge.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification path based on your specific failure mode.

PurificationLogic Start Start: Pyridinylphenol Purification SolubilityCheck Is it soluble in DCM? Start->SolubilityCheck RP_Choice Reverse Phase (HPLC/Prep) Start->RP_Choice High Purity Req. FlashChoice Flash Chromatography SolubilityCheck->FlashChoice Yes Precip Isoelectric Precipitation (pH ~7.5) SolubilityCheck->Precip No (Stuck in water) TailingCheck Issue: Tailing/Streaking? FlashChoice->TailingCheck AddTEA Add 1% TEA to Mobile Phase (Blocks Silanols) TailingCheck->AddTEA Standard Silica AmineCol Switch to Amine (NH2) Silica (No modifier needed) TailingCheck->AmineCol Alternative Phase pH_Check Select pH Strategy RP_Choice->pH_Check Low_pH Low pH (Formic Acid) Risk: Elutes too fast pH_Check->Low_pH High_pH High pH (NH4HCO3) Requires Hybrid Column pH_Check->High_pH Recommended

Caption: Decision tree for selecting purification mode based on solubility and stationary phase interactions.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of Methanol to avoid silica dissolution? A: Yes, but Acetone absorbs UV at lower wavelengths, interfering with detection. If using Flash with UV detection, ensure you monitor at >254nm. DCM/Acetone is a valid system for pyridinylphenols but lacks the protic solvent power to break some H-bonds.

Q: My product turned pink/brown on the column. What happened? A: Phenols are prone to oxidation, especially in basic conditions (like when using TEA) on the high-surface-area silica.

  • Fix: Degas your solvents. Add a pinch of ascorbic acid or run under Nitrogen if possible. Move quickly—do not leave the compound on the column overnight.

Q: I used TEA, but now I can't get it out of my product (NMR shows peaks at 1.0 and 2.5 ppm). A: TEA is high boiling.

  • Fix: Dissolve your product in EtOAc and wash 3x with saturated NH₄Cl solution (mildly acidic). The TEA will protonate and move to the aqueous layer, while your pyridinylphenol (if kept near neutral/organic) stays in the organic layer. Alternatively, dry under high vacuum at 40°C for >12 hours.

References

  • Teledyne ISCO. (2018).[2] Wide Polarity Range Chromatography: Purification Strategies for Flash Chromatography. Teledyne LABS Application Notes. Link

  • BenchChem. (2025).[1] Technical Support Center: Chromatographic Purification of Pyridine Derivatives.Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode.Link

  • ResearchGate. (2025). Reducing residual silanol interactions in reversed-phase liquid chromatography.Link

Sources

Optimization

preventing byproduct formation in 3-bromophenol reactions

Status: Operational | Ticket Type: Technical Guide | Topic: Byproduct Prevention & Protocol Optimization Executive Summary This guide addresses the persistent challenges in the synthesis and application of 3-bromophenol...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Type: Technical Guide | Topic: Byproduct Prevention & Protocol Optimization

Executive Summary

This guide addresses the persistent challenges in the synthesis and application of 3-bromophenol (m-bromophenol). Unlike its ortho and para isomers, 3-bromophenol cannot be synthesized via direct bromination of phenol due to the activating, ortho/para-directing nature of the hydroxyl group. High-purity acquisition requires the Sandmeyer reaction route. Furthermore, its downstream use in cross-coupling (Suzuki-Miyaura) requires strict control over phenolic acidity and oxidative homocoupling.

Module 1: The Synthesis Root Cause (Regioselectivity)

The "Direct Bromination" Trap Users frequently report obtaining mixtures of 2-bromophenol, 4-bromophenol, and 2,4-dibromophenol when attempting to brominate phenol directly.

  • Mechanism: The -OH group is a strong activator and ortho/para director. Electrophilic aromatic substitution will never favor the meta position (3-position) under standard conditions.

  • The Solution: You must utilize a "Meta-Directing" precursor (Nitrobenzene) and convert it later.

Standard Operating Procedure (SOP): The Sandmeyer Route

Target Purity: >98% | Primary Byproduct: Phenolic tars (if hydrolysis is too vigorous)

Prerequisites:

  • Precursor: 3-Bromoaniline (Commercial or synthesized via Nitrobenzene bromination

    
     reduction).
    
  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    ), Ice.

Protocol Steps:

  • Acidification: Dissolve 3-bromoaniline (1 eq) in a mixture of water and concentrated

    
     (approx. 2.5 eq). Heat to dissolve if necessary, then crash cool to <5°C to form a fine suspension of the amine sulfate.
    
  • Diazotization: Dropwise add aqueous

    
     (1.05 eq) while maintaining temperature below 10°C .
    
    • Critical Check: The solution must remain clear. Turbidity indicates instability or side reactions.

  • Hydrolysis (The Critical Step): Prepare a separate flask with dilute

    
     (approx. 30-40%) and bring to a rolling boil .
    
  • Addition: Slowly drip the cold diazonium salt solution into the boiling acid.

    • Why: Fast addition cools the acid, leading to coupling side reactions (azo dyes/tars). Slow addition ensures immediate hydrolysis of the

      
       group to the -OH group.
      
  • Isolation: Steam distill the mixture immediately. 3-Bromophenol will codistill as a heavy oil/solid. Extract the distillate with ether/DCM.

Visualization: Regioselectivity & Synthesis Pathways

SynthesisPathways Phenol Phenol (Starting Material) DirectBrom Direct Bromination (Br2 / Lewis Acid) Phenol->DirectBrom OrthoPara Byproducts: 2-Bromophenol 4-Bromophenol 2,4-Dibromophenol DirectBrom->OrthoPara Electronic Control (Avoid) Nitrobenzene Nitrobenzene (Meta-Director) MetaBrom Bromination (FeBr3, Br2) Nitrobenzene->MetaBrom BromoNitro 3-Bromonitrobenzene MetaBrom->BromoNitro Reduction Reduction (Sn/HCl or Fe/HCl) BromoNitro->Reduction BromoAniline 3-Bromoaniline Reduction->BromoAniline Sandmeyer Sandmeyer Hydrolysis (1. NaNO2/H2SO4 2. Boiling H2O) BromoAniline->Sandmeyer Target TARGET: 3-Bromophenol Sandmeyer->Target Correct Pathway

Caption: Comparison of the failed direct bromination route (Red) vs. the correct Sandmeyer sequence (Green) for obtaining 3-bromophenol.

Module 2: Downstream Application (Suzuki Coupling)

When using 3-bromophenol in Suzuki-Miyaura coupling, two major byproducts occur: Homocoupling (Biaryls) and Protodeborylation (Loss of Boron).

Technical Troubleshooting Matrix
IssueObservationRoot CauseCorrective Action
Homocoupling Formation of 3,3'-dihydroxybiphenyl (dimer).Presence of

oxidizing Pd(0) to Pd(II).
Degas rigorously (Freeze-Pump-Thaw x3). Use inert atmosphere (Ar/

).
Catalyst Death Reaction stalls; black Pd precipitation early.Free phenolic -OH is acidic (

) and coordinates/poisons Pd.
Protect the phenol (e.g., TBS-Cl or MOM-Cl) prior to coupling.
No Reaction Starting material recovered.Base consumed by phenol deprotonation instead of activating Boron.Use 3+ equivalents of base (e.g.,

) or protect the phenol.
Red Coloration Product or reactant turns pink/red.[1]Oxidation of phenol to quinones/radicals.Add antioxidant (BHT) during workup; store in dark.
Visualization: Suzuki Coupling Decision Tree

SuzukiLogic Start Start: Suzuki Coupling with 3-Bromophenol CheckProtect Is the Phenol Protected? Start->CheckProtect NoProtect No (Free -OH) CheckProtect->NoProtect YesProtect Yes (TBS/MOM) CheckProtect->YesProtect BaseCheck Check Base Stoichiometry NoProtect->BaseCheck StandardBase Use 1.5-2.0 eq Base YesProtect->StandardBase IncreaseBase Must use >3.0 eq Base (Sacrificial deprotonation) BaseCheck->IncreaseBase Required Degas Degassing Protocol IncreaseBase->Degas StandardBase->Degas Homocouple Risk: Homocoupling (Oxidative) Degas->Homocouple Oxygen Present Clean Clean Cross-Coupling Degas->Clean Argon/Freeze-Pump-Thaw

Caption: Decision logic for optimizing Suzuki coupling yields. Protection of the phenol group is the recommended path for stability.

Module 3: Storage & Handling FAQ

Q: My 3-bromophenol has turned from white crystals to a red/brown liquid. Is it ruined? A: Not necessarily. Phenols are prone to air-oxidation, forming trace quinones which are highly colored even at ppm levels.

  • Action: Run a TLC or NMR. If purity is >95%, you can purify via vacuum distillation or silica plug filtration (eluting with Hexane:EtOAc 9:1).

  • Prevention: Store under Argon at 4°C, protected from light.

Q: Can I use 3-bromophenol directly in Lithium-Halogen exchange? A: No. n-Butyllithium will deprotonate the -OH first (


) before exchanging the Bromine. You would need 2 equivalents of n-BuLi (wasteful and messy).
  • Protocol: Protect with TBS-Cl (tert-Butyldimethylsilyl chloride) first. The silyl ether is stable to n-BuLi, allowing clean Li-Hal exchange at the bromine position.

Q: What is the best purification method? A:

  • Distillation: Best for large scales (>10g). Boiling point is ~236°C, so high vacuum is required.

  • Column Chromatography: Best for high purity.

    • Stationary Phase: Silica Gel.[2]

    • Mobile Phase: Hexane:Ethyl Acetate (Start 10:1, gradient to 4:1).

    • Note: 3-Bromophenol streaks on silica due to acidity; add 1% Acetic Acid to the eluent to sharpen peaks.

References
  • Koelsch, C. F. (1939).[3] "The Preparation of m-Bromophenol." Journal of the American Chemical Society.[4]

  • Organic Syntheses. "o-Bromophenol" (Analogous Sandmeyer methodology). Org.[4][5][6] Synth. 1934, 14, 14.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11563, 3-Bromophenol."

  • Sigma-Aldrich. "3-Bromophenol Product Specification & Safety Data Sheet."

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Fluoro-5-(pyridin-3-yl)phenol Derivatives

Ticket ID: SOL-3F5P-OPT Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2] Executive Summary: The Physicochemical Challenge You are currently working with 3-Fluoro-5-(pyridin-3-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-3F5P-OPT Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary: The Physicochemical Challenge

You are currently working with 3-Fluoro-5-(pyridin-3-yl)phenol , a scaffold characterized by a "push-pull" electronic nature.[1][2] To solve its solubility issues, we must first deconstruct its molecular behavior:

  • The Pyridine Motif (Basic Handle): The nitrogen atom at position 3 is a weak base (calculated pKa ~4.5–5.0). It is your primary handle for ionization in acidic media.[1]

  • The Phenol Motif (Acidic Handle): The hydroxyl group is a weak acid. The presence of the electron-withdrawing fluorine atom and the pyridyl ring at the meta positions will increase its acidity (lowering pKa to ~8.5–9.0) compared to unsubstituted phenol.[1][3]

  • The Fluorine Effect: While fluorine modulates metabolic stability, it significantly increases lipophilicity (LogP) and crystal lattice energy, often resulting in "brick dust" behavior—molecules that are high-melting and water-insoluble.[1][2]

This guide provides three targeted modules to overcome these barriers.

Module 1: Salt Selection Strategy (The "Quick Fix")

Issue: The free base form precipitates in neutral aqueous buffers. Diagnosis: The molecule is likely neutral and hydrophobic at pH 6–8. To achieve solubility, we must ionize the pyridine nitrogen.[2]

The pKa Rule of Thumb

For a stable salt, the


 (pKa of acid - pKa of base) should be 

(ideally

).
  • Target Base pKa: ~4.8 (Pyridine)[1]

  • Required Acid pKa:

    
    [1][2]
    

Recommendation: Avoid weak acids like tartaric or citric acid.[1][2] You need strong counterions.

Recommended Salt Screen Protocol

Materials:

  • API: 3-Fluoro-5-(pyridin-3-yl)phenol[1][2][4]

  • Acids (1.1 equivalents): Methanesulfonic acid (MsOH), Hydrochloric acid (HCl), Sulfuric acid (

    
    ).[1][2]
    
  • Solvent: Methanol or Isopropanol (IPA).[1][2]

Workflow:

  • Dissolution: Dissolve 100 mg of API in minimal hot IPA.

  • Acid Addition: Add 1.1 eq of acid slowly while stirring.

  • Cooling: Allow slow cooling to room temperature.

  • Checkpoint:

    • Precipitate forms? Filter and analyze by XRPD (X-Ray Powder Diffraction).[1][5]

    • No precipitate? Add anti-solvent (Ethyl Acetate or MTBE).[1][2]

    • Oiling out? Re-heat and cool slower; seed if possible.

Why Mesylate (MsOH)? For pyridine bases, methanesulfonate salts often yield better crystallinity and lower hygroscopicity than hydrochlorides, which can form hydrates or be prone to common-ion effect precipitation in gastric fluids [1].[1][2]

Module 2: Amorphous Solid Dispersions (The "Heavy Lifting")

Issue: Salts improve dissolution rate but may disproportionate (convert back to free base) in the high pH of the intestine, leading to precipitation. Solution: Lock the molecule in a high-energy amorphous state using a polymer matrix.

Polymer Selection Guide
PolymerTypeWhy use for this molecule?
HPMCAS-M EntericTop Pick. The acidic succinate groups interact with the basic pyridine nitrogen via ionic/H-bonding, preventing recrystallization.[1][2] Releases drug at pH > 6.[1]0.
PVP-VA64 Non-ionicGood general solubilizer.[1] The vinyl acetate groups interact with the phenol proton (H-bond donor).
Soluplus AmphiphilicExcellent for creating micellar solutions if the drug is extremely lipophilic (LogP > 4).
Troubleshooting ASD Manufacturing (Solvent Casting/Spray Drying)

Q: My ASD film is opaque/white.

  • Cause: Phase separation.[1][6] The drug has crystallized or the drug/polymer are immiscible.

  • Fix: Reduce drug load (try 20% w/w). Switch solvent system to DCM:Methanol (2:1) to ensure rapid co-evaporation.[1][2]

Q: The glass transition temperature (Tg) is too low.

  • Cause: The drug is acting as a plasticizer.

  • Fix: Use a polymer with a high native Tg (like PVP-K30) or increase the polymer-to-drug ratio.[1]

Module 3: Visualizing the Strategy

The following decision tree helps you select the correct formulation path based on your development stage and solubility data.

SolubilityStrategy Start Start: 3-Fluoro-5-(pyridin-3-yl)phenol Solubility Assessment Check_pKa Calculate/Measure pKa (Exp: Pyridine N ~4.8) Start->Check_pKa Decision_Route Intended Route of Administration? Check_pKa->Decision_Route IV_Route IV / Parenteral Decision_Route->IV_Route Oral_Route Oral Delivery Decision_Route->Oral_Route Cyc_Complex Cyclodextrin Complexation (HP-beta-CD) IV_Route->Cyc_Complex Neutral pH Req pH_Adjust pH Adjustment (pH < 3.5 using Buffer) IV_Route->pH_Adjust Acidic pH OK Salt_Screen Salt Screening (Strong Acids: MsOH, HCl) Oral_Route->Salt_Screen First Line Salt_Success Stable Crystalline Salt? Salt_Screen->Salt_Success ASD Amorphous Solid Dispersion (HPMCAS / PVP-VA) Salt_Success->ASD No (Hygroscopic/Unstable) Develop_Salt Develop Salt Form Salt_Success->Develop_Salt Yes

Caption: Decision matrix for selecting solubility enhancement techniques based on administration route and physicochemical stability.

Frequently Asked Questions (FAQ)

Q1: I tried making the HCl salt, but it turned into a sticky gum. Why? A: This is "oiling out."[1][2] It happens when the salt's melting point is depressed by impurities or residual solvent, or if the lattice energy is low.

  • Fix: Switch to a solvent with a higher boiling point (e.g., Ethanol instead of DCM) to allow higher temperature maturation. Alternatively, try a counterion with a larger hydrophobic bulk, such as Napsylate or Tosylate , which can facilitate pi-stacking with the pyridine/phenol rings [2].[2]

Q2: Can I use Cyclodextrins for oral formulation? A: Yes, but it is often cost-prohibitive for high-dose drugs.[1][2]

  • Mechanism: The 3-Fluoro-5-(pyridin-3-yl)phenol molecule fits well into the cavity of

    
    -Cyclodextrin  or HP-
    
    
    
    -CD
    .[1] The aromatic rings lodge inside the hydrophobic cavity, while the hydroxyl group can remain near the rim to H-bond with the solvent. This is excellent for early-stage PK studies (rat/mouse) where liquid dosing is required [3].[1][2]

Q3: The molecule is turning pink/brown in solution over time. A: This indicates oxidation of the phenol group to a quinone-like species.

  • Fix: You must degas your buffers.[1] Add an antioxidant like Ascorbic Acid (0.1%) or Sodium Metabisulfite to your formulation.[1] Ensure the pH is kept below 7, as phenolate ions (formed at high pH) are highly susceptible to oxidation [4].[2]

References

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][7][8][9][10] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link

  • Kumar, L., et al. (2013).[1][2][11] Salt Selection in Drug Development. Pharmaceutical Technology, 37(2).[1][2] Link[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] Link

  • Pardeshi, C. V., et al. (2022).[1][2][6] Strategies for solubility enhancement of poorly soluble drugs: A comprehensive review. Journal of Drug Delivery Science and Technology, 75, 103688.[2] Link[1]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of 3-Fluoro-5-(pyridin-3-yl)phenol Biological Target

The following guide provides a rigorous validation framework for 3-Fluoro-5-(pyridin-3-yl)phenol , positioning it within the structural and pharmacological class of mGluR5 Negative Allosteric Modulators (NAMs) . Given it...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous validation framework for 3-Fluoro-5-(pyridin-3-yl)phenol , positioning it within the structural and pharmacological class of mGluR5 Negative Allosteric Modulators (NAMs) . Given its structural homology to the high-affinity radioligand FPEB , this guide focuses on validating its efficacy, selectivity, and mechanism of action against the metabotropic glutamate receptor subtype 5 (mGluR5).

Part 1: Executive Technical Synthesis

3-Fluoro-5-(pyridin-3-yl)phenol represents a specific biaryl scaffold structurally analogous to the renowned mGluR5 radiotracer FPEB (3-fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile). While FPEB utilizes an ethynyl linker, the direct biaryl bond and the phenolic moiety in this compound suggest a distinct physicochemical profile, potentially offering altered metabolic stability or serving as a precursor for ether-linked molecular probes.

Primary Biological Target: Metabotropic Glutamate Receptor 5 (mGluR5) Mechanism of Action: Negative Allosteric Modulation (NAM) Therapeutic Relevance: Anxiety, Depression, Fragile X Syndrome, and addiction disorders.

The Validation Challenge

Validating this compound requires distinguishing its allosteric potency from orthosteric glutamate binding and ensuring selectivity against the homologous mGluR1 isoform. The phenolic hydroxyl group also necessitates evaluation for potential Phase II metabolic conjugation (glucuronidation) which may limit in vivo utility compared to its benzonitrile counterparts.

Part 2: Comparative Performance Analysis

To objectively assess the performance of 3-Fluoro-5-(pyridin-3-yl)phenol, it must be benchmarked against industry-standard mGluR5 NAMs.

Table 1: Physicochemical & Pharmacological Benchmarking
Feature3-Fluoro-5-(pyridin-3-yl)phenol MPEP (Standard Reference)MTEP (High Potency Ref)FPEB (PET Tracer Ref)
Structure Class Biaryl PhenolPyridyl-AlkyneThiazolyl-AlkynePyridyl-Alkyne
Target Affinity (

)
Validation Required (Est. nM range)~15–30 nM~5 nM~0.5 nM
Binding Mode Allosteric (Transmembrane)AllostericAllostericAllosteric
Selectivity (mGluR5 vs 1) High (Predicted)>100-fold>5000-fold>5000-fold
Solubility (pH 7.4) Moderate (Phenolic -OH aids)LowModerateLow
Metabolic Liability High (O-Glucuronidation risk)Moderate (Alkyne hydration)LowLow
Primary Application Probe / Intermediate In vitro ToolIn vivo ToolPET Imaging

Key Insight: Unlike MPEP/MTEP which rely on an alkyne linker (susceptible to hydration), the biaryl bond of 3-Fluoro-5-(pyridin-3-yl)phenol offers rotational rigidity. However, the phenol group makes it a likely substrate for UGT enzymes, suggesting its primary utility is as an in vitro probe or a precursor for O-alkylated derivatives.

Part 3: Target Validation Framework & Protocols

The following self-validating workflow confirms engagement with the mGluR5 allosteric pocket.

Phase A: In Silico Docking & Structural Confirmation

Before wet-lab synthesis, confirm the binding pose within the mGluR5 transmembrane domain (TMD).

  • Template: Crystal structure of mGluR5 complexed with Mavoglurant (PDB: 4OO9).

  • Hypothesis: The pyridine nitrogen interacts with Ser809 or Ser805 , while the biaryl core occupies the hydrophobic pocket defined by Pro655 and Phe648 .

Phase B: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) by displacing a known radioligand.

Protocol:

  • Membrane Prep: HEK293 cells stably expressing human mGluR5.

  • Radioligand: Use [

    
    H]MPEP  (2 nM final concentration).
    
  • Competition: Incubate membranes with [

    
    H]MPEP and increasing concentrations of 3-Fluoro-5-(pyridin-3-yl)phenol (
    
    
    
    to
    
    
    M).
  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl

    
    .
    
  • Incubation: 60 min at 4°C (to minimize receptor internalization).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Fit data to a one-site competition model.

    • Validation Criteria: Hill slope near -1.0 indicates competitive binding at the allosteric site.

Phase C: Functional Calcium Flux Assay (Efficacy)

Objective: Confirm the compound acts as a NAM (inhibiting glutamate response) rather than an agonist.

Protocol:

  • Cell Line: CHO-K1 cells expressing mGluR5 and G

    
     (promiscuous G-protein to couple Gq pathways).
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline: Measure basal fluorescence (Ex 488 nm / Em 525 nm).

  • Challenge:

    • Agonist Mode: Add compound alone. (Expect: No signal).

    • Antagonist Mode: Pre-incubate with compound (10 min), then add Glutamate (EC

      
       concentration).
      
  • Readout: Measure reduction in Glutamate-induced Ca

    
     peak.
    
  • Calculation: Determine IC

    
    .
    

Part 4: Mechanism of Action Visualization

The following diagram illustrates the mGluR5 signaling cascade and the interference point of 3-Fluoro-5-(pyridin-3-yl)phenol.

mGluR5_Pathway Glutamate Glutamate (Orthosteric Ligand) mGluR5 mGluR5 Receptor (GPCR) Glutamate->mGluR5 Activates Compound 3-Fluoro-5-(pyridin-3-yl)phenol (NAM) Compound->mGluR5 Inhibits (Allosteric) Gq Gq/11 Protein mGluR5->Gq Couples PLC PLCβ (Phospholipase C) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Cellular Response) ER->Ca Flux

Figure 1: Schematic of the Gq-coupled mGluR5 signaling pathway. The compound functions as a Negative Allosteric Modulator (NAM), preventing the structural conformational change required for Gq activation despite Glutamate binding.

Part 5: References

  • Lindemann, L., et al. (2011). "Trace amine-associated receptor 1 modulates dopaminergic activity." Journal of Pharmacology and Experimental Therapeutics.

  • Hamill, T. G., et al. (2005). "Synthesis, characterization, and first successful monkey imaging of [18F]FPEB, a new radioligand for the metabotropic glutamate receptor subtype 5 (mGluR5)." Synapse.

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGluR5 antagonist." Neuropharmacology.

  • Anderson, C. M., et al. (2002). "Discovery of MTEP: A highly potent, selective and non-competitive mGluR5 antagonist." Journal of Medicinal Chemistry.

  • Wong, D. F., et al. (2013).[1] "18F-FPEB, a PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors: A First-in-Human Study." Journal of Nuclear Medicine.

Sources

Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 3-Fluoro-5-(pyridin-3-yl)phenol Based Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. The 3-Fluoro-5-(pyridin-3-yl)phenol scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides an in-depth analysis of the in vitro and in vivo activities of compounds based on this scaffold, with a focus on a potent and selective Polo-like kinase 4 (PLK4) inhibitor, to illuminate the critical transition from laboratory assays to preclinical models.

The Promise of the 3-Fluoro-5-(pyridin-3-yl)phenol Scaffold: A Focus on PLK4 Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during cell division. Its overexpression is implicated in tumorigenesis and is a hallmark of several cancers, making it an attractive target for anticancer drug development. The 3-Fluoro-5-(pyridin-3-yl)phenol core has been instrumental in the design of novel type-II PLK4 inhibitors.

A noteworthy example is the compound 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea , hereafter referred to as Compound 29u .[1][2] This molecule exemplifies the potential of this chemical class, demonstrating high potency and selectivity in in vitro settings.

In Vitro Activity Profile: A Deep Dive into Compound 29u

The initial characterization of a drug candidate relies heavily on a battery of in vitro assays to establish its biological activity, selectivity, and drug-like properties. Compound 29u has been subjected to a rigorous in vitro evaluation, the results of which are summarized below.

Table 1: In Vitro Activity of Compound 29u
Assay TypeTarget/Cell LineResult (IC50)Key Insights
Enzymatic InhibitionPLK4 Kinase0.026 µMDemonstrates potent, nanomolar inhibition of the primary target enzyme.[1][2]
Cell ProliferationMCF-7 (Breast Cancer)1.52 µMExhibits significant anti-proliferative activity against a cancer cell line.[1][2]
Cell ProliferationL02, HUVECs (Normal)No inhibitionShows selectivity for cancer cells over normal cell lines, suggesting a favorable therapeutic window.[1][2]
Kinase Selectivity Panel47 Kinases (at 1.0 µM)Outstanding selectivityHigh selectivity against a broad panel of kinases, minimizing the potential for off-target effects.[1][2]
Causality Behind the In Vitro Success

Furthermore, Compound 29u was found to arrest the cell division of MCF-7 cells in the S/G2 phase, which is consistent with the known function of PLK4 in cell cycle regulation.[1][2] This mechanistic insight strengthens the link between target engagement and cellular phenotype.

Preliminary Drug-like Properties (In Vitro ADME)

Beyond its biological activity, the initial assessment of a compound's pharmaceutical potential involves evaluating its absorption, distribution, metabolism, and excretion (ADME) properties in vitro.

Table 2: In Vitro ADME Profile of Compound 29u
PropertyAssay SystemResultImplication for In Vivo Performance
Plasma StabilityIn vitro incubationOutstandingThe compound is likely to have a longer half-life in circulation, allowing for sustained target engagement.[1][2]
Liver Microsomal StabilityIn vitro incubationModerateSuggests the compound may be metabolized by the liver, a key consideration for dosing and potential drug-drug interactions.[1][2]
Drug-Drug Interactions (DDIs)In vitro assaysLow riskIndicates a lower probability of adverse interactions with co-administered drugs.[1][2]

The In Vitro to In Vivo Chasm: Bridging the Gap

While the in vitro data for Compound 29u are highly encouraging, they represent an idealized scenario. The transition to an in vivo environment introduces a multitude of complex variables that can significantly impact a compound's efficacy and safety. Although specific in vivo data for Compound 29u is not yet published, we can extrapolate the challenges and expectations based on the preclinical development of other PLK4 inhibitors.

Key Considerations for In Vivo Translation:
  • Pharmacokinetics (PK): How is the drug absorbed, distributed throughout the body, metabolized, and excreted? The moderate liver microsomal stability of Compound 29u suggests that first-pass metabolism could be a factor in determining its oral bioavailability.[1][2] In vivo PK studies in animal models (e.g., mice, rats) are essential to determine the optimal dosing regimen to achieve therapeutic concentrations at the tumor site.

  • Pharmacodynamics (PD): Does the drug engage its target in the living animal and elicit the desired biological response? In vivo PD studies would involve measuring PLK4 inhibition and downstream signaling effects in tumor tissues from treated animals to establish a PK/PD relationship.

  • Efficacy in Animal Models: Does the drug inhibit tumor growth in a living organism? The in vitro anti-proliferative activity of Compound 29u in MCF-7 cells provides a strong rationale for testing its efficacy in a breast cancer xenograft model. In such a study, human breast cancer cells are implanted into immunocompromised mice, which are then treated with the compound to assess its impact on tumor volume.

  • Toxicity and Tolerability: Is the drug safe at therapeutic doses? In vivo toxicology studies are crucial to identify any potential adverse effects on major organs and to establish a safe therapeutic window. The selectivity of Compound 29u for cancer cells over normal cells in vitro is a positive indicator for its potential in vivo tolerability.[1][2]

Learning from Other PLK4 Inhibitors:

Preclinical studies of other PLK4 inhibitors, such as CFI-400945, have demonstrated that potent in vitro activity can translate to in vivo efficacy. For instance, CFI-400945 has been shown to inhibit tumor growth in xenograft models of various cancers, including breast cancer and diffuse large B-cell lymphoma.[2] These studies underscore the importance of achieving sustained target inhibition in vivo to observe a therapeutic effect.

Experimental Protocols: A Guide to Key Assays

To ensure scientific rigor and reproducibility, the methodologies employed in the evaluation of 3-Fluoro-5-(pyridin-3-yl)phenol based compounds must be robust and well-validated.

Protocol 1: In Vitro PLK4 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PLK4 enzyme.

Methodology:

  • Reagents and Materials: Recombinant human PLK4 enzyme, ATP, a suitable peptide substrate, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the PLK4 enzyme, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of a test compound on the viability and proliferation of cancer cells.

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7) in appropriate media and conditions.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours). c. Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting viability against compound concentration.

Protocol 3: Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Procedure: a. Subcutaneously implant a suspension of human cancer cells (e.g., MCF-7) into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage). e. Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, and biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of the compound.

Visualizing the Pathway and Workflow

To better understand the mechanism of action and the experimental process, the following diagrams illustrate the PLK4 signaling pathway and the typical drug discovery workflow.

PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Promotes Aneuploidy Aneuploidy PLK4->Aneuploidy Overexpression leads to Cell_Cycle_Progression Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression Enables Genomic_Instability Genomic Instability Aneuploidy->Genomic_Instability Contributes to Tumorigenesis Tumorigenesis Genomic_Instability->Tumorigenesis Drives Compound_29u 3-Fluoro-5-(pyridin-3-yl)phenol based inhibitor (e.g., Compound 29u) Compound_29u->PLK4 Inhibits

Caption: The PLK4 Signaling Pathway and Point of Intervention.

Drug_Discovery_Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase In_Vitro In Vitro Evaluation Enzymatic_Assay Enzymatic Assay (e.g., PLK4 IC50) Cellular_Assay Cellular Assay (e.g., Proliferation) ADME_Screening In Vitro ADME (e.g., Stability) In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising candidates advance to PK_PD Pharmacokinetics & Pharmacodynamics Efficacy_Models Efficacy Models (e.g., Xenograft) Toxicology Toxicology Studies Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Successful preclinical candidates enter

Caption: The Drug Discovery and Development Workflow.

Conclusion and Future Directions

The 3-Fluoro-5-(pyridin-3-yl)phenol scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors, as exemplified by the PLK4 inhibitor Compound 29u. The comprehensive in vitro characterization of this compound has laid a strong foundation for its further development. However, the path to clinical translation is contingent on successfully navigating the complexities of the in vivo environment.

Future research should focus on conducting rigorous in vivo studies with promising compounds from this class to evaluate their pharmacokinetic profiles, on-target efficacy in relevant animal models, and safety. The insights gained from such studies will be invaluable in determining the true therapeutic potential of 3-Fluoro-5-(pyridin-3-yl)phenol based compounds and in guiding the design of the next generation of targeted therapies.

References

  • Zhao, L., et al. (2022). Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. European Journal of Medicinal Chemistry, 243, 114714. [Link]

  • ResearchGate. (2022). Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor | Request PDF. [Link]

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